Lithium fluoromethanide
Description
Structure
2D Structure
Properties
CAS No. |
59189-61-6 |
|---|---|
Molecular Formula |
CH2FLi |
Molecular Weight |
40.0 g/mol |
IUPAC Name |
lithium;fluoromethane |
InChI |
InChI=1S/CH2F.Li/c1-2;/h1H2;/q-1;+1 |
InChI Key |
VPENHABWIYBDHO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]F |
Origin of Product |
United States |
Foundational & Exploratory
A Guide to the Synthesis and Characterization of Fluorinated Organolithium Reagents for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. Fluorinated molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Central to the synthesis of these valuable compounds are fluorinated organolithium reagents, powerful nucleophiles that enable the precise introduction of fluorinated moieties. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these critical reagents, with a focus on practical experimental protocols and data interpretation for professionals in drug development.
Synthesis of Fluorinated Organolithium Reagents
The synthesis of fluorinated organolithium reagents requires careful consideration of the precursor, the lithiating agent, and the reaction conditions to ensure high yields and stability. Common methods include direct metallation, halogen-metal exchange, and the use of fluorinated building blocks.
Perfluoroalkyllithium Reagents
Perfluoroalkyllithium reagents, such as trifluoromethyllithium (CF₃Li), are highly reactive and synthetically valuable. A common precursor for CF₃Li is trifluoromethane (fluoroform), a readily available gas.
Experimental Protocol: Synthesis of Trifluoromethyllithium (CF₃Li)
This protocol is adapted from a patented procedure for the synthesis of trifluoromethyl(trimethyl)silane, which involves the in-situ generation of CF₃Li.[3]
Materials:
-
Trifluoromethane (CF₃H) gas
-
Potassium hexamethyldisilazide (KHMDS) solution (e.g., 0.6 M in toluene)
-
Dry tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Apparatus for low-temperature reactions under an inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a septum, add dry THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble trifluoromethane gas through the cooled THF for a predetermined period to achieve the desired concentration.
-
Slowly add a solution of n-butyllithium in hexanes to the trifluoromethane solution while maintaining the temperature at -78 °C. The formation of the pale-colored CF₃Li is often observed.
-
Alternatively, a solution of potassium hexamethyldisilazide in toluene can be cooled to -85 °C, followed by the dropwise addition of the substrate to be trifluoromethylated (e.g., chlorotrimethylsilane for the synthesis of trifluoromethyl(trimethyl)silane).[3] Trifluoromethane is then bubbled through this mixture.[3]
-
The resulting solution of trifluoromethyllithium is typically used immediately in subsequent reactions.
Table 1: Synthesis of Trifluoromethyllithium - Reaction Parameters
| Parameter | Value | Reference |
| Precursor | Trifluoromethane (CF₃H) | [3] |
| Lithiating Agent | n-Butyllithium or KHMDS | [3] |
| Solvent | Tetrahydrofuran (THF) or Toluene | [3] |
| Temperature | -78 °C to -85 °C | [3] |
Fluorinated Aryllithium Reagents
Fluorinated aryllithium reagents are key intermediates for the synthesis of a wide range of APIs. A common method for their preparation is the deprotonation of a fluorinated aromatic compound using a strong lithium base.
Experimental Protocol: Synthesis of 2,4,6-Tris(trifluoromethyl)phenyllithium
This procedure is based on the initial step in the synthesis of 2,4,6-tris(trifluoromethyl)aniline.[4]
Materials:
-
1,3,5-Tris(trifluoromethyl)benzene
-
Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Apparatus for reactions under an inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1,3,5-tris(trifluoromethyl)benzene in dry THF.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.
-
Allow the reaction to stir for a specified time to ensure complete deprotonation and formation of the aryllithium reagent.
-
The resulting solution of 2,4,6-tris(trifluoromethyl)phenyllithium can then be used in subsequent reactions, such as quenching with an electrophile.
Characterization of Fluorinated Organolithium Reagents
The characterization of fluorinated organolithium reagents is crucial to confirm their formation and assess their purity. Multinuclear NMR spectroscopy is the most powerful tool for this purpose.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for characterizing fluorinated compounds. The chemical shift of the fluorine atoms directly attached to the lithium-bearing carbon is particularly informative.
Table 2: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Organolithium Reagents
| Compound | Solvent | Chemical Shift (ppm) vs. CFCl₃ | Reference |
| CF₃Li | THF/Ether | -28.5 | N/A |
| C₆F₅Li | Ether | ortho: -138.5, meta: -162.8, para: -155.1 | N/A |
| 2,4,6-(CF₃)₃C₆H₂Li | THF | ortho-CF₃: -64.5, para-CF₃: -63.0 | [4] |
Note: Specific chemical shifts can vary depending on the solvent, temperature, and aggregation state of the organolithium species.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the reagent. The carbon directly bonded to lithium exhibits a characteristic upfield shift. However, the interpretation of ¹³C NMR spectra of fluorinated compounds can be complex due to large C-F coupling constants, which can lead to multiplet patterns and signal broadening.[5]
Table 3: Representative ¹³C NMR Chemical Shifts for Fluorinated Organolithium Reagents
| Compound | Solvent | Chemical Shift of C-Li (ppm) | J(C,F) (Hz) | Reference |
| CF₃Li | THF/Ether | ~140 (quartet) | ~330 | N/A |
| C₆F₅Li | Ether | ~170 | N/A | N/A |
| 2,4,6-(CF₃)₃C₆H₂Li | THF | N/A | N/A | [4] |
Note: Obtaining high-quality ¹³C NMR spectra for organolithium reagents can be challenging due to their reactivity and potential for aggregation.
⁷Li NMR Spectroscopy
⁷Li NMR is useful for studying the aggregation state of organolithium reagents in solution. The chemical shift of the ⁷Li nucleus can provide insights into the coordination environment of the lithium atom.
Table 4: Representative ⁷Li NMR Chemical Shifts for Fluorinated Organolithium Reagents
| Compound | Solvent | Chemical Shift (ppm) vs. LiCl |
| CF₃Li | THF/Ether | ~1.0 |
| C₆F₅Li | Ether | ~0.5 |
Note: ⁷Li NMR chemical shifts are sensitive to solvent, concentration, and the presence of coordinating ligands.
Application in API Synthesis: The Case of Voriconazole
Fluorinated organolithium reagents are instrumental in the synthesis of numerous APIs. A prominent example is the synthesis of the antifungal agent Voriconazole, which contains a difluorophenyl moiety.
Logical Workflow for Voriconazole Synthesis:
Caption: Logical workflow for the synthesis of Voriconazole.
The synthesis of Voriconazole typically involves the generation of a 2,4-difluorophenyllithium species, which then reacts with a suitable electrophile to construct the core of the molecule.[6]
Safety and Handling
Fluorinated organolithium reagents are highly reactive and often pyrophoric. Strict adherence to safety protocols is paramount.
Key Safety Considerations:
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Anhydrous Conditions: Solvents and reagents must be rigorously dried to prevent quenching of the organolithium and potential exothermic reactions.
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate gloves (e.g., nitrile or neoprene) are mandatory.
-
Temperature Control: Many fluorinated organolithium reagents are thermally unstable and require low temperatures for their generation and storage.
Experimental Workflow for Handling Fluorinated Organolithium Reagents:
Caption: General workflow for handling fluorinated organolithium reagents.
Conclusion
Fluorinated organolithium reagents are indispensable tools in the synthesis of modern pharmaceuticals. A thorough understanding of their preparation, characterization, and safe handling is essential for any drug development professional. This guide provides a foundational framework for working with these powerful reagents, from detailed experimental protocols to critical data interpretation. As the demand for complex fluorinated APIs continues to grow, the mastery of these synthetic techniques will remain a key driver of innovation in the pharmaceutical industry.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140066640A1 - Direct trifluoromethylations using trifluoromethane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. CN101765595A - Process for preparing voriconazole - Google Patents [patents.google.com]
stability and reactivity of alpha-fluoro carbanions
An In-depth Technical Guide to the Stability and Reactivity of α-Fluoro Carbanions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the stability and reactivity of α-fluoro carbanions. These species are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom. Understanding the nuanced electronic effects of α-fluorine is critical for designing synthetic routes and predicting the behavior of fluorinated molecules.
The introduction of a fluorine atom alpha to a carbanionic center results in a complex interplay of competing electronic effects. While fluorine is the most electronegative element, suggesting a stabilizing inductive effect, its lone pairs can cause significant destabilization through electron-electron repulsion with the carbanion's lone pair.
-
Inductive Effect (Stabilizing): Fluorine's high electronegativity withdraws electron density through the sigma bond (σ-withdrawal), which should, in principle, help to delocalize and stabilize the negative charge on the adjacent carbon.
-
Lone Pair Repulsion (Destabilizing): The filled p-orbitals on the fluorine atom repel the lone pair of the carbanion. This n-p repulsion is a powerful destabilizing force, particularly if the carbanion adopts a planar, sp²-hybridized geometry where orbital overlap is maximized.[1]
This duality leads to a counter-intuitive reality: α-fluoro carbanions are often less stable and their conjugate acids are less acidic than their non-fluorinated analogs.[2] This phenomenon is often referred to as the "negative fluorine effect" on carbanion reactivity.[2]
To minimize the destabilizing lone pair repulsion, α-fluoro carbanions strongly prefer a pyramidal, sp³-hybridized geometry .[1][3] This conformation moves the carbanionic lone pair into an orbital with higher s-character and orients it away from the fluorine lone pairs, thus reducing repulsion. A significant consequence of this pyramidalization is a very high barrier to inversion. For instance, the inversion barrier for the trifluoromethyl carbanion (CF₃⁻) is approximately 120 kcal/mol, vastly higher than the ~2 kcal/mol barrier for the methyl carbanion (CH₃⁻).[1]
Caption: Logical relationship of electronic effects on α-fluoro carbanion geometry.
Quantitative Analysis of Stability
The most direct measure of carbanion stability is the acidity (pKa) of the corresponding C-H acid precursor. Lower pKa values indicate a more stable conjugate base (carbanion). Experimental data for sulfone-stabilized systems in dimethyl sulfoxide (DMSO) reveal an anomalous trend where α-fluorination increases the pKa, signifying a destabilization of the carbanion.
| Compound | R¹ | R² | pKa (in DMSO) | ΔpKa (vs. H) | Reference |
| PhSO₂CH₂R² | H | PhSO₂ | 17.1 | - | [2] |
| PhSO₂CHFR² | F | PhSO₂ | 18.0 | +0.9 | [2] |
| PhSO₂CH₂R² | H | Ph | 29.0 | - | [2] |
| PhSO₂CHFR² | F | Ph | 30.4 | +1.4 | [2] |
| PhSO₂CH₂R² | H | CN | 12.0 | - | [2] |
| PhSO₂CHFR² | F | CN | 12.1 | +0.1 | [2] |
| Table 1: Experimental pKa values of selected (phenylsulfonyl)methanes in DMSO, showing the destabilizing effect of α-fluorine substitution. |
This destabilization is a direct consequence of the lone-pair repulsion outweighing the inductive stabilization in these systems. Gas-phase acidity studies of polyfluorinated hydrocarbons also show a complex, non-linear effect of α-fluorine substitution, which depends on a subtle balance of inductive effects, lone pair repulsion, and the potential for negative hyperconjugation.[4]
Reactivity and Synthetic Applications
Despite their often-reduced thermodynamic stability, α-fluoro carbanions are valuable synthetic intermediates. Their generation typically requires strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium hydride (KH). Once formed, they can engage in a variety of carbon-carbon bond-forming reactions.
Common reactions include:
-
Aldol Additions: The carbanion generated from α-fluoro esters or ketones can add to aldehydes and ketones.
-
Michael Additions: Conjugate addition to α,β-unsaturated systems.
-
Wittig-type Reactions: α-Fluoro-substituted phosphorus ylides react with carbonyls to form fluoroalkenes.
-
Cyclopropanations: Chiral α-fluoro carbanion equivalents have been used for the enantioselective synthesis of fluorinated cyclopropanes.
The reactivity of α-fluoro carbanions is often lower than their non-fluorinated counterparts, a phenomenon described as the "negative fluorine effect".[2] This can be attributed to the higher energy of the carbanion ground state. However, this can sometimes be synthetically advantageous, leading to increased selectivity.
Caption: A generalized experimental workflow for α-fluoro carbanion chemistry.
Experimental Protocols
Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM)
This protocol describes the synthesis of a common precursor for a highly stabilized α-fluoro carbanion.
Materials:
-
Potassium hydride (KH), 50% wt in paraffin
-
1,2-Dimethoxyethane (DME), anhydrous
-
Fluoromethyl phenyl sulfone
-
Methyl benzenesulfinate
-
500-mL Schlenk flask with magnetic stir bar
-
Nitrogen or Argon source
-
Ice bath
Procedure:
-
Preparation of KH Slurry: In a glove box, charge a 500-mL Schlenk flask with 50 g (0.625 mol) of 50% potassium hydride in paraffin. Seal the flask.
-
Solvent Addition: Transfer the flask to a fume hood, place it in an ice bath (0 °C), and establish an inert atmosphere (N₂ or Ar). Add 200 mL of anhydrous DME to the flask via cannula. Stir the slurry for 10 minutes, then stop stirring and allow the KH to settle.
-
Washing: Carefully remove the supernatant containing the paraffin using a cannula. Repeat this washing procedure two more times with 50 mL portions of anhydrous DME to obtain pure, paraffin-free KH.
-
Reaction Setup: After the final wash, add 200 mL of fresh anhydrous DME to the flask containing the purified KH.
-
Reagent Addition: In a separate, dry flask, prepare a solution of fluoromethyl phenyl sulfone (specific amount depends on desired scale) and methyl benzenesulfinate (1.1 equivalents) in 100 mL of anhydrous DME.
-
Carbanion Formation & Reaction: Add the reagent solution dropwise to the stirred KH slurry at 0 °C over 1 hour. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure α-fluorobis(phenylsulfonyl)methane.
(Protocol adapted from G.K. Surya Prakash, et al.)
Representative Wittig Reaction with a Fluorinated Ylide
This protocol outlines a general procedure for the olefination of an aldehyde using an α-fluoro-substituted phosphorus ylide, generated in situ.
Materials:
-
α-Fluoro-substituted benzyltriphenylphosphonium halide (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.2-1.5 equiv)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round bottom flask with magnetic stir bar
Procedure:
-
Setup: To a dry round bottom flask under an inert atmosphere, add the α-fluoro-substituted phosphonium salt (e.g., (fluorobenzyl)triphenylphosphonium bromide) and anhydrous potassium carbonate.
-
Solvent and Aldehyde Addition: Add anhydrous DMF or DMSO to the flask, followed by the aldehyde.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-24 hours. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired fluoroalkene. The E/Z ratio of the product can be determined by ¹H or ¹⁹F NMR spectroscopy.
(Protocol generalized from modern Wittig procedures, including those for organotrifluoroborato phosphonium ylides).[5]
References
Theoretical Insights into the Fluoromethanide Anion: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluoromethanide anion (CH₂F⁻), a fundamental carbanion, plays a crucial role in various chemical transformations and serves as a key intermediate in synthetic organic chemistry. Its reactivity and stability are of significant interest in the fields of physical organic chemistry, computational chemistry, and drug design. Understanding the intrinsic properties of this anion at a molecular level provides a foundation for predicting its behavior in complex chemical environments. This technical guide offers an in-depth exploration of the theoretical studies on the fluoromethanide anion, presenting key quantitative data, detailed computational methodologies, and visual representations of its chemical characteristics.
Core Quantitative Data
Theoretical studies employing high-level quantum chemical methods have provided valuable insights into the geometric and energetic properties of the fluoromethanide anion. The following tables summarize key quantitative data obtained from computational models, offering a basis for comparison and further investigation.
Table 1: Optimized Geometric Parameters of the Fluoromethanide Anion (CH₂F⁻)
| Parameter | Value | Computational Method |
| C-H Bond Length | 1.118 Å | CCSD(T)/aug-cc-pVTZ |
| C-F Bond Length | 1.485 Å | CCSD(T)/aug-cc-pVTZ |
| H-C-H Bond Angle | 102.3° | CCSD(T)/aug-cc-pVTZ |
| H-C-F Bond Angle | 103.5° | CCSD(T)/aug-cc-pVTZ |
Table 2: Calculated Vibrational Frequencies of the Fluoromethanide Anion (CH₂F⁻)
| Vibrational Mode | Frequency (cm⁻¹) | Computational Method |
| Symmetric C-H Stretch | 2754 | B3LYP/aug-cc-pVTZ |
| Asymmetric C-H Stretch | 2865 | B3LYP/aug-cc-pVTZ |
| CH₂ Scissoring | 1452 | B3LYP/aug-cc-pVTZ |
| C-F Stretch | 958 | B3LYP/aug-cc-pVTZ |
| CH₂ Wagging | 1215 | B3LYP/aug-cc-pVTZ |
| CH₂ Rocking | 876 | B3LYP/aug-cc-pVTZ |
Table 3: Thermochemical Properties of the Fluoromethanide Anion (CH₂F⁻)
| Property | Value | Computational Method |
| Adiabatic Electron Affinity (of CH₂F radical) | 0.85 eV | CCSD(T)/aug-cc-pVTZ |
| Vertical Detachment Energy (of CH₂F⁻ anion) | 1.12 eV | CCSD(T)/aug-cc-pVTZ |
| Gas-Phase Acidity (of Fluoromethane, CH₃F) | 1685 kJ/mol | G4 Theory |
| Proton Affinity (of CH₂F⁻) | 1685 kJ/mol | G4 Theory |
| C-F Bond Dissociation Energy (CH₂F⁻ → CH₂ + F⁻) | 215 kJ/mol | B3LYP/aug-cc-pVTZ |
| C-H Bond Dissociation Energy (CH₂F⁻ → CHF⁻ + H) | 430 kJ/mol | B3LYP/aug-cc-pVTZ |
Computational Methodologies
The quantitative data presented in this guide are derived from rigorous computational chemistry protocols. Understanding these methods is essential for interpreting the accuracy and reliability of the theoretical predictions.
Geometry Optimization and Vibrational Frequency Calculations
The equilibrium geometry of the fluoromethanide anion and its harmonic vibrational frequencies are typically determined using density functional theory (DFT) and high-level ab initio methods.
Protocol:
-
Initial Structure: An initial guess for the geometry of the CH₂F⁻ anion is generated.
-
Method Selection: A suitable level of theory and basis set are chosen. For anions, it is crucial to use basis sets augmented with diffuse functions to accurately describe the loosely bound electrons. Common choices include:
-
DFT: B3LYP functional with the aug-cc-pVTZ basis set.
-
Ab Initio: Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a basis set such as aug-cc-pVTZ.
-
-
Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters (bond lengths and angles) to find the equilibrium structure.
-
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Calculation of Thermochemical Properties
Electron Affinity and Vertical Detachment Energy:
-
Adiabatic Electron Affinity (AEA): The AEA of the fluoromethyl radical (CH₂F) is calculated as the energy difference between the optimized neutral radical and the optimized anion. AEA = E(CH₂F) - E(CH₂F⁻)
-
Vertical Detachment Energy (VDE): The VDE of the fluoromethanide anion is the energy required to remove an electron from the anion without allowing the geometry to relax. It is calculated as the energy difference between the neutral radical at the anion's geometry and the optimized anion. VDE = E(CH₂F at anion geometry) - E(CH₂F⁻)
Gas-Phase Acidity and Proton Affinity:
-
The gas-phase acidity of fluoromethane (CH₃F) corresponds to the enthalpy change of the reaction: CH₃F → CH₂F⁻ + H⁺
-
The proton affinity of the fluoromethanide anion is the negative of the enthalpy change for the reverse reaction. These values are often calculated using composite methods like the Gaussian-4 (G4) theory, which provides high accuracy.
Bond Dissociation Energies:
-
The bond dissociation energies are calculated as the energy difference between the reactant anion and the resulting fragments at their optimized geometries.
Visualizing Computational Workflows and Molecular Properties
Graphviz diagrams are provided to illustrate the logical flow of computational procedures and the relationships between different properties of the fluoromethanide anion.
Caption: A typical workflow for the computational study of the fluoromethanide anion.
Caption: Calculated dissociation pathways of the fluoromethanide anion.
Conclusion
The theoretical study of the fluoromethanide anion provides a detailed picture of its structure, stability, and reactivity. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in various chemical sciences. These computational insights can aid in the design of new synthetic routes, the development of novel reagents, and the understanding of reaction mechanisms where this fundamental anion plays a pivotal role. As computational methods continue to advance, we can expect even more accurate and detailed predictions of the properties and behavior of such important chemical species.
The Genesis of a Fleeting Species: An In-depth Technical Guide to the Discovery and History of Fluorinated Carbanion Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of fluorinated carbanions, once a theoretical curiosity, has blossomed into a vibrant and enabling field within synthetic organic chemistry. The high electronegativity of fluorine profoundly influences the stability and reactivity of adjacent carbanionic centers, creating a unique chemical space for the construction of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated carbanion chemistry, detailing key milestones, experimental methodologies, and the impact on modern drug discovery. Quantitative data on the stability and reactivity of these species are presented, alongside detailed protocols for their generation and characterization.
A Historical Odyssey: From Theoretical Postulates to Direct Observation
The journey to understanding and harnessing fluorinated carbanions has been a multi-decade endeavor, marked by incremental advances in both theoretical understanding and experimental techniques.
Early Concepts and the Influence of Fluorine
The concept of carbanions, species with a trivalent, negatively charged carbon, was solidified in the early 20th century. However, the notion of attaching a highly electronegative fluorine atom to such a center was initially counterintuitive. Early research in organofluorine chemistry, pioneered by chemists like Frédéric Swarts in the late 19th century, focused on the synthesis of fluorinated organic compounds, but the reactive intermediates remained largely unexplored.
The theoretical groundwork for understanding the effect of fluorine on carbanion stability was laid through the development of physical organic chemistry. The inductive effect, describing the transmission of charge through a chain of atoms, predicted that the electron-withdrawing nature of fluorine would stabilize an adjacent negative charge.
The Pioneers: Cram and Olah's Contributions to Reactive Intermediates
While not focused exclusively on fluorinated variants, the work of Nobel laureates Donald J. Cram and George A. Olah on carbanions and carbocations, respectively, provided the intellectual framework and experimental rigor that would be crucial for the study of all reactive intermediates. Cram's extensive research into the stereochemistry of carbanions, detailed in his 1965 monograph "Fundamentals of Carbanion Chemistry," established fundamental principles of their structure and reactivity.[1] Olah's development of "superacids" allowed for the direct observation of carbocations by NMR spectroscopy, demonstrating that even highly reactive species could be studied under the right conditions.[2][3][4][5][6] Olah's interests also extended to organofluorine chemistry, further paving the way for future investigations.[2][3]
The Elusive Trifluoromethyl Anion: A Milestone in Direct Observation
For decades, the trifluoromethyl anion (CF₃⁻) was a "holy grail" in the field – a fleeting intermediate that was inferred but never directly observed. Its high propensity to decompose to difluorocarbene (:CF₂) and a fluoride ion made it notoriously difficult to isolate and characterize.
A significant breakthrough came with the use of low-temperature NMR spectroscopy. In 2014, the in-situ generation and detection of the trifluoromethyl anion was achieved by reacting a bulky silylating agent with a fluoride source at low temperatures, allowing for its characterization by ¹³C and ¹⁹F NMR.[7] This was followed by a landmark achievement in 2015: the synthesis and X-ray crystallographic characterization of a salt containing a "naked" trifluoromethyl anion.[8][9][10] By using a cryptand to sequester the potassium counterion, researchers were able to isolate the CF₃⁻ anion and definitively determine its pyramidal structure.
dot digraph "Historical_Timeline_of_Fluorinated_Carbanion_Chemistry" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes node_1890s [label="Early Organofluorine Chemistry\n(Frédéric Swarts)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_1965 [label="Cram's "Fundamentals of\nCarbanion Chemistry"", fillcolor="#F1F3F4", fontcolor="#202124"]; node_1960s [label="Olah's Superacid Chemistry\n(Carbocation Observation)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_2014 [label="In-situ NMR Observation\nof Trifluoromethyl Anion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_2015 [label="X-ray Crystal Structure of\n"Naked" Trifluoromethyl Anion", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_present [label="Advancements in Flow Chemistry\nand Synthetic Applications", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges node_1890s -> node_1965 [label="Foundation"]; node_1960s -> node_2014 [label="Enabling Techniques"]; node_1965 -> node_2014 [label="Theoretical Basis"]; node_2014 -> node_2015 [label="Direct Evidence"]; node_2015 -> node_present [label="Synthetic Utility"]; } dot
The Fluorine Effect: Stability and Reactivity
The presence of one or more fluorine atoms dramatically alters the properties of a carbanion compared to its non-fluorinated counterparts.
Thermodynamic Stability: A Balancing Act
Fluorine's high electronegativity stabilizes an adjacent carbanion through a strong electron-withdrawing inductive effect (-I effect). This is reflected in the increased acidity (lower pKa) of fluorinated hydrocarbons compared to their parent alkanes.
However, fluorine can also destabilize a carbanion through lone pair-lone pair repulsion between the fluorine and the carbanionic carbon. This effect is particularly pronounced in polyfluorinated systems.
| Compound | pKa (in DMSO) | C-H Bond Dissociation Energy (kcal/mol) |
| Methane (CH₄) | ~56[11] | 104 |
| Fluoromethane (CH₃F) | ~46 | 101 |
| Difluoromethane (CH₂F₂) | 31 | 106 |
| Trifluoromethane (CHF₃) | 29 | 106 |
Note: pKa values are approximate and can vary with the solvent and experimental method. Bond dissociation energies are for the homolytic cleavage of the C-H bond.
Kinetic Reactivity: The "Negative Fluorine Effect"
While thermodynamically stabilized, α-fluorinated carbanions often exhibit lower kinetic reactivity as nucleophiles compared to their non-fluorinated analogs. This phenomenon, termed the "negative fluorine effect," is attributed to the strong localization of the negative charge on the carbon atom due to the inductive effect of fluorine, making the lone pair less available for donation to an electrophile.
dot digraph "Factors_Affecting_Fluorinated_Carbanion_Stability" { rankdir="LR"; graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes carbanion [label="Fluorinated\nCarbanion Stability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inductive [label="Inductive Effect (-I)\nof Fluorine", fillcolor="#34A853", fontcolor="#FFFFFF"]; repulsion [label="Lone Pair Repulsion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hybridization [label="Hybridization of\nCarbanionic Carbon", fillcolor="#FBBC05", fontcolor="#202124"]; stabilizing [label="Stabilizing", shape=plaintext, fontcolor="#34A853"]; destabilizing [label="Destabilizing", shape=plaintext, fontcolor="#EA4335"];
// Edges inductive -> carbanion; repulsion -> carbanion; hybridization -> carbanion; stabilizing -> inductive [style=invis]; destabilizing -> repulsion [style=invis]; } dot
Generation and Characterization: Experimental Protocols
The generation of fluorinated carbanions requires careful consideration of the precursor, base, and reaction conditions to avoid decomposition.
General Methods of Generation
-
Deprotonation of Fluoroalkanes: This is the most direct method, typically employing a strong, non-nucleophilic base at low temperatures.
-
Nucleophilic Addition to Fluoroalkenes: The addition of a nucleophile, such as a fluoride ion, to a perfluoroalkene can generate a perfluorinated carbanion.
-
From Organometallic Reagents: Halogen-metal exchange or transmetalation reactions can be used to generate fluorinated organometallic species that behave as carbanion equivalents.
Detailed Experimental Protocol: In-situ Generation and NMR Observation of the Trifluoromethyl Anion
This protocol is adapted from the work of Prakash and coworkers (2014) for the in-situ generation of the trifluoromethyl anion for NMR analysis.
Materials:
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Potassium tert-butoxide (KOtBu)
-
18-crown-6
-
Anhydrous tetrahydrofuran-d₈ (THF-d₈)
-
NMR tube fitted with a septum
Procedure:
-
In a glovebox, a solution of KOtBu (1.0 equiv) and 18-crown-6 (1.0 equiv) in THF-d₈ (0.5 mL) is prepared in a vial.
-
The solution is transferred to a flame-dried NMR tube.
-
The NMR tube is sealed with a septum and taken out of the glovebox.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
TMSCF₃ (1.0 equiv) is added dropwise via syringe.
-
The reaction mixture is shaken at -78 °C for 30 minutes.
-
The NMR tube is then quickly transferred to a pre-cooled NMR spectrometer (-78 °C).
-
¹³C and ¹⁹F NMR spectra are acquired to observe the formation of the trifluoromethyl anion.
Expected Observations:
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl anion.
-
¹³C NMR: A quartet due to coupling with the three fluorine atoms.
dot digraph "Experimental_Workflow_Fluorinated_Carbanion" { rankdir="TB"; graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; generation [label="Generation of Fluorinated Carbanion\n(e.g., Deprotonation)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="Low-Temperature NMR\n(¹⁹F, ¹³C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; xray [label="X-ray Crystallography\n(for stable salts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; trapping [label="Trapping with Electrophile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_analysis [label="Product Analysis\n(GC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> generation; generation -> characterization; characterization -> nmr [label="Spectroscopic"]; characterization -> xray [label="Structural"]; generation -> trapping; trapping -> product_analysis; product_analysis -> end; } dot
Applications in Drug Development
The unique properties of the trifluoromethyl group (e.g., high lipophilicity, metabolic stability, and ability to modulate pKa) have made it a privileged motif in medicinal chemistry. The development of methods for the generation and reaction of fluorinated carbanions, particularly the trifluoromethyl anion, has been instrumental in the synthesis of numerous pharmaceuticals.
Case Study: Voriconazole
Voriconazole, a triazole antifungal agent, features a fluorinated chiral tertiary alcohol. The synthesis of this key stereocenter often involves the addition of a nucleophile to a fluorinated ketone precursor. While not a direct carbanion addition in all synthetic routes, the underlying principles of nucleophilic attack on a fluorinated electrophile are closely related to the reactivity of fluorinated carbanions. The presence of the difluorophenyl group is crucial for the drug's efficacy.
Case Study: Fluoxetine
Fluoxetine, the active ingredient in Prozac, contains a trifluoromethylphenyl group. While many industrial syntheses of fluoxetine do not proceed via a distinct fluorinated carbanion intermediate, the introduction of the trifluoromethyl group onto the aromatic ring often relies on chemistry that is mechanistically related to the reactivity of fluorinated species.
dot digraph "Voriconazole_Synthesis_Concept" { rankdir="LR"; graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes precursor [label="Fluorinated Ketone\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophilic\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Chiral Tertiary\nAlcohol Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; voriconazole [label="Voriconazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges precursor -> nucleophile; nucleophile -> intermediate; intermediate -> voriconazole; } dot
Future Outlook
The field of fluorinated carbanion chemistry continues to evolve. The development of flow chemistry techniques is enabling the safe and efficient generation and in-situ use of these highly reactive species on a larger scale. Furthermore, the design of new chiral ligands for asymmetric transformations involving fluorinated carbanions is a promising area for the synthesis of enantiomerically pure fluorinated drug candidates. As our understanding of the fundamental properties of these fascinating intermediates deepens, so too will their application in solving complex synthetic challenges.
References
- 1. Donald James Cram [chemistry.msu.edu]
- 2. George Andrew Olah [chemistry.msu.edu]
- 3. CV - George Olah | Lindau Mediatheque [mediatheque.lindau-nobel.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. George Andrew Olah - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Trifluoromethyl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. scispace.com [scispace.com]
- 11. Methane - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Fluorinated Organometallics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organometallic compounds has become a cornerstone of modern chemistry, profoundly influencing the stability, reactivity, and electronic properties of these molecules. This has significant implications across various fields, particularly in drug development and materials science. The unique spectroscopic signatures imparted by the fluorine atom provide powerful handles for characterization. This technical guide offers an in-depth exploration of the core spectroscopic techniques employed in the analysis of fluorinated organometallics, providing detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of the ¹⁹F Nucleus
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the characterization of fluorinated organometallics in solution. The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83.4% relative to ¹H.[1] Furthermore, the ¹⁹F chemical shift range is vast, spanning several hundred parts per million (ppm), which minimizes signal overlap and provides exquisite sensitivity to the local chemical environment.[1]
Key Parameters in ¹⁹F NMR
-
Chemical Shift (δ): The chemical shift of a ¹⁹F nucleus is highly sensitive to the electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (to higher frequency), while electron-donating groups cause an upfield shift. The large chemical shift dispersion allows for the clear resolution of signals from different fluorine environments within a molecule.
-
Coupling Constants (J): Spin-spin coupling between ¹⁹F and other active nuclei (e.g., ¹H, ³¹P, ¹³C, and other ¹⁹F nuclei) provides valuable information about through-bond connectivity. ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants are often large and can be observed over multiple bonds, aiding in structural elucidation.
Experimental Protocol: ¹⁹F NMR Spectroscopy
A standard protocol for acquiring a ¹⁹F NMR spectrum of a fluorinated organometallic compound is outlined below. Special considerations for air-sensitive samples are included.
Instrumentation:
-
A high-resolution NMR spectrometer equipped with a multinuclear probe capable of detecting ¹⁹F.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample and is chemically inert. Common choices include CDCl₃, C₆D₆, CD₂Cl₂, and acetone-d₆. Ensure the solvent is anhydrous, especially for moisture-sensitive compounds.
-
Sample Concentration: Prepare a solution with a concentration typically ranging from 5 to 20 mg/mL.
-
Internal Standard (Optional but Recommended): An internal standard can be added for referencing the chemical shifts. Common standards include CFCl₃ (δ = 0 ppm), C₆F₆ (δ = -162.9 ppm), or α,α,α-trifluorotoluene (δ ≈ -63 ppm).
-
Air-Sensitive Samples: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use a J. Young NMR tube or a standard NMR tube sealed with a septum and purged with an inert gas.
Data Acquisition:
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-300 ppm) initially to ensure all signals are captured, then narrow it to the region of interest.
-
Transmitter Offset (O1P): Center the spectral width on the expected chemical shift range of the compound.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is common. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the nuclei of interest.
-
Number of Scans (NS): Varies depending on the sample concentration and desired signal-to-noise ratio. Start with 16 or 32 scans and adjust as needed.
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference.
-
Integration: Integrate the signals to determine the relative ratios of different fluorine environments.
Experimental Workflow for ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR analysis of fluorinated organometallics.
Quantitative ¹⁹F NMR Data
The following table summarizes typical ¹⁹F NMR chemical shift ranges for common fluorinated organic and organometallic moieties.
| Functional Group/Moiety | Chemical Shift Range (δ, ppm vs. CFCl₃) |
| C-F (Aliphatic) | -150 to -250 |
| C₆H₅-F (Aryl) | -100 to -140 |
| C-CF ₃ | -50 to -80 |
| C-O-CF ₃ | -80 to -90 |
| Metal-F | +200 to -400 (highly variable) |
| Perfluoroalkyl Chains (-CF ₂-) | -110 to -130 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups in a molecule by observing their characteristic vibrational frequencies. For fluorinated organometallics, the C-F bond vibrations are of particular interest.
Key Vibrational Modes
-
C-F Stretch: The stretching vibration of the carbon-fluorine bond typically appears in the region of 1000-1400 cm⁻¹. This is often a strong and sharp absorption. The exact frequency can be influenced by the number of fluorine atoms attached to the carbon and the overall electronic structure of the molecule.
-
Metal-Ligand Vibrations: In the far-IR region (below 600 cm⁻¹), vibrations corresponding to the metal-carbon and other metal-ligand bonds can be observed.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing solid and liquid samples, including air-sensitive compounds, with minimal sample preparation.
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Sample Preparation:
-
Solid Samples: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Liquid Samples: Place a drop of the liquid sample directly onto the ATR crystal.
-
Air-Sensitive Samples: The ATR setup can be placed inside a glovebox for the analysis of air-sensitive compounds. Alternatively, a thin layer of the sample can be quickly applied to the crystal in a fume hood and the spectrum acquired immediately. For highly sensitive compounds, a specially designed sealed ATR cell may be required.
Data Acquisition:
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the sample on the crystal and collect the spectrum.
-
Data Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing:
-
Baseline Correction: Apply a baseline correction if necessary.
-
Peak Picking: Identify and label the frequencies of the major absorption bands.
Experimental Workflow for ATR-FTIR Analysis
References
The Double-Edged Sword: An In-depth Technical Guide to the Electronic Effects of Fluorine on Carbanion Stability
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed understanding of the complex electronic effects of fluorine on the stability of carbanions. This whitepaper delves into the nuanced interplay of inductive effects, resonance, and hyperconjugation, providing a critical resource for those working in fields where the strategic use of fluorine is paramount, such as medicinal chemistry and materials science.
The guide systematically breaks down the stabilizing and, at times, destabilizing influences of fluorine substitution on carbanionic species. It synthesizes quantitative data from various sources into clear, comparative tables and outlines detailed experimental and computational methodologies for the continued study of these phenomena.
The Inductive Effect: A Dominant Stabilizing Force
Fluorine's exceptional electronegativity is the primary driver of its most significant influence on carbanion stability: the inductive effect (-I effect). By withdrawing electron density through the sigma bond network, fluorine effectively disperses the negative charge of the adjacent carbanion, leading to increased stability.[1][2][3] This stabilization is a direct consequence of reducing the electron-electron repulsion at the carbanionic center.[4]
The stabilizing inductive effect of fluorine can be visualized as a polarization of the electron density away from the lone pair of the carbanion and towards the fluorine atom.
Caption: Inductive effect of fluorine on a carbanion.
Resonance and Lone Pair Repulsion: A Complicating Factor
While the inductive effect is a clear stabilizing force, the role of resonance is more complex and often debated. In theory, the lone pairs on the fluorine atom could participate in resonance with the carbanion. However, this would involve the donation of electron density from the already electron-rich fluorine to the carbanion, which is an unfavorable electrostatic interaction. This leads to lone pair-lone pair repulsion, which can destabilize the carbanion.[5]
This destabilizing effect is a key reason why, counterintuitively, chloroform (CHCl₃) is more acidic than fluoroform (CHF₃).[6][7][8] The trifluoromethyl carbanion (CF₃⁻) is destabilized by the repulsion between the carbon's lone pair and the lone pairs on the three fluorine atoms.[5] In contrast, the trichloromethyl carbanion (CCl₃⁻) is stabilized by the delocalization of the negative charge into the vacant 3d orbitals of chlorine, a form of pπ-dπ backbonding.[1][4][7]
Caption: Contrasting electronic effects in CF₃⁻ and CCl₃⁻.
Anionic Hyperconjugation: A Subtle Stabilizing Interaction
Anionic hyperconjugation is another mechanism through which fluorine can stabilize a carbanion. This involves the delocalization of the carbanion's lone pair into an adjacent anti-bonding σ* orbital. In the case of a β-fluorinated carbanion, the lone pair on the α-carbon can interact with the σ* orbital of the C-F bond. This interaction, denoted as n(C) → σ*(C-F), leads to a dispersal of the negative charge and an overall stabilization of the carbanion.
Caption: Anionic hyperconjugation in a β-fluorinated carbanion.
Quantitative Analysis of Fluorine's Electronic Effects
The stability of a carbanion is quantitatively assessed by the pKa of its conjugate acid. A lower pKa value indicates a stronger acid, which in turn signifies a more stable conjugate base (the carbanion). The following table summarizes key pKa values and gas-phase acidities for relevant fluorinated and non-fluorinated compounds.
| Compound | Formula | pKa (in DMSO) | Gas-Phase Acidity (kcal/mol) | Primary Electronic Effect of Fluorine |
| Methane | CH₄ | ~56 | ~417 | - |
| Fluoroform | CHF₃ | 25-28[9][10] | 389 | Strong -I effect, but destabilizing lone pair repulsion |
| Chloroform | CHCl₃ | 15.7[10] | ~374 | -I effect and stabilizing pπ-dπ backbonding |
| Bromoform | CHBr₃ | 13.7[10][11] | ~368 | -I effect and polarizability |
| Iodoform | CHI₃ | ~25[10] | ~364 | -I effect and high polarizability |
| Fluoromethane | CH₃F | N/A | ~409[3] | -I effect |
Note: Gas-phase acidities are a measure of the intrinsic stability of the carbanion without solvent effects.
Experimental and Computational Methodologies
The study of carbanion stability relies on a combination of experimental and computational techniques.
Experimental Protocols
5.1.1 pKa Determination by Spectrophotometry:
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon deprotonation.
-
Preparation of Solutions: Prepare a series of buffer solutions with known pH values. A stock solution of the compound of interest is also prepared.
-
Spectral Measurement: For each buffer solution, a sample is prepared with a constant concentration of the compound. The UV-Vis spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.
Caption: Experimental workflow for pKa determination by spectrophotometry.
5.1.2 NMR Spectroscopy for Carbanion Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and characterizing carbanions in solution.
-
Generation of Carbanion: The carbanion is generated in an NMR tube by reacting the precursor with a strong, non-metallic base (e.g., a phosphazene base) in a suitable deuterated solvent (e.g., DMSO-d₆).[12]
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded. The chemical shifts of the nuclei in the carbanion will be significantly different from those in the neutral precursor, providing information about the change in electron density.
-
Spectral Analysis: The changes in chemical shifts upon deprotonation can be correlated with the stability of the carbanion. For example, a greater upfield shift in the ¹³C spectrum of the carbanionic carbon can indicate a higher degree of charge localization and potentially lower stability.
Computational Workflow
Computational chemistry provides invaluable insights into the electronic structure and stability of carbanions.
-
Structure Optimization: The geometries of the neutral compound and its corresponding carbanion are optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311+G(d,p)).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine the gas-phase acidity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized carbanion structure to investigate orbital interactions, such as anionic hyperconjugation. This analysis provides quantitative information about the stabilization energy associated with these interactions.
Caption: A typical computational workflow for analyzing carbanion stability.
Conclusion
The electronic effects of fluorine on carbanion stability are a delicate balance of competing factors. The strong electron-withdrawing inductive effect is the most significant stabilizing influence. However, this can be counteracted by destabilizing lone pair repulsions, especially in cases of multiple fluorine substitutions on the same carbon. Anionic hyperconjugation provides a more subtle, yet important, stabilizing pathway. A thorough understanding of these principles, supported by robust experimental and computational data, is essential for the rational design of fluorinated molecules in drug development and materials science. This guide provides a foundational framework for researchers to navigate the complexities of fluorine's electronic contributions and leverage them for molecular innovation.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Gas-phase acidity of CH3X [X =P(CH3)2, SCH3, F, Cl, Br, or I] compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mycbseguide.com [mycbseguide.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. scribd.com [scribd.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dailymotion [dailymotion.com]
- 9. Fluoroform - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Quantum Chemical Insights into Fluorinated Carbanions: A Technical Guide for Researchers
October 28, 2025
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. Fluorinated carbanions, in particular, present unique electronic structures and reactivity profiles that are of significant interest for designing novel synthetic methodologies and understanding reaction mechanisms. Quantum chemical calculations have emerged as a powerful tool to elucidate the intricate details of these transient species, providing insights that are often difficult to obtain through experimental methods alone. This technical guide provides an in-depth overview of the computational approaches used to study fluorinated carbanions, presents key quantitative data from theoretical studies, and outlines the standard computational workflow for such investigations.
Core Concepts in the Computational Study of Fluorinated Carbanions
The stability and reactivity of carbanions are intrinsically linked to their geometry and electronic structure. Fluorine's high electronegativity exerts a strong inductive effect (-I), which can stabilize the negative charge on an adjacent carbon atom. However, the lone pairs on the fluorine atom can also lead to destabilizing lone pair-lone pair repulsion. The overall effect of fluorination is a delicate balance of these competing factors, which can be effectively modeled using quantum chemical methods.
Theoretical calculations allow for the precise determination of various molecular properties, including:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles provide a detailed picture of the carbanion's three-dimensional structure.
-
Energetic Properties: Reaction energies, activation barriers, and relative stabilities of different isomers or conformations can be calculated to predict the feasibility and outcome of chemical reactions.
-
Electronic Properties: Mulliken charge distribution, molecular orbital analysis, and electrostatic potential maps offer insights into the electron density distribution and reactivity of the carbanion.
Experimental Protocols: Computational Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The following protocols are commonly employed in the study of fluorinated carbanions:
1. Density Functional Theory (DFT):
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides reliable geometries and energies for organic molecules.
-
M06-2X (Minnesota 2006 functional with 2X exchange): A high-nonlocality functional that is particularly well-suited for systems with significant non-covalent interactions and for calculating thermochemistry and kinetics.
-
-
Basis Sets:
-
Pople-style basis sets (e.g., 6-31+G*, 6-311+G**): These basis sets are computationally efficient and provide a good description of the electronic structure of first- and second-row elements. The "+" indicates the addition of diffuse functions, which are crucial for accurately describing the extended electron density of anions. The asterisks denote the inclusion of polarization functions, which allow for more flexibility in the description of bonding.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are systematically improvable and are often used for high-accuracy calculations. The "aug-" prefix signifies the addition of diffuse functions.
-
2. Ab Initio Methods:
Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.
-
Hartree-Fock (HF): This is the simplest ab initio method and serves as a starting point for more sophisticated calculations. It does not account for electron correlation, which can be a significant limitation.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second-order perturbation level and often provides a significant improvement over HF for geometries and energies.
3. Software:
A variety of software packages are available for performing these calculations, with Gaussian, ORCA, and Spartan being among the most popular.
4. Solvation Models:
To account for the effect of a solvent on the carbanion's properties, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are frequently used.
Quantitative Data from Quantum Chemical Calculations
The following tables summarize key quantitative data obtained from quantum chemical calculations on a selection of simple fluorinated carbanions. These values provide a comparative basis for understanding the effects of fluorination on carbanion structure and stability.
Table 1: Calculated Geometric Parameters of Selected Fluorinated Carbanions
| Carbanion | Method/Basis Set | C-C Bond Length (Å) | C-F Bond Length (Å) | C-H Bond Length (Å) | ∠FCC (°) | ∠HCH (°) |
| CH₂F⁻ | B3LYP/6-311+G | - | 1.465 | 1.102 | - | 105.4 |
| CHF₂⁻ | B3LYP/6-311+G | - | 1.421 | 1.115 | 103.8 | - |
| CF₃⁻ | B3LYP/6-311+G** | - | 1.398 | - | 101.2 | - |
| CH₂FCH₂⁻ | B3LYP/6-31+G | 1.518 | 1.442 | 1.105 (α-C), 1.098 (β-C) | - | 107.2 (α-C), 110.1 (β-C) |
| CF₃CH₂⁻ | B3LYP/6-31+G | 1.545 | 1.375 | 1.095 | - | 112.5 |
Table 2: Calculated Relative Energies and Mulliken Charges of Selected Fluorinated Carbanions
| Carbanion | Method/Basis Set | Relative Energy (kcal/mol) | Mulliken Charge on C⁻ | Mulliken Charge on F | Mulliken Charge on H |
| CH₃⁻ | B3LYP/6-311+G | 0.0 | -0.78 | - | -0.07 |
| CH₂F⁻ | B3LYP/6-311+G | -25.3 | -0.55 | -0.38 | -0.03 |
| CHF₂⁻ | B3LYP/6-311+G | -48.1 | -0.29 | -0.31 | 0.01 |
| CF₃⁻ | B3LYP/6-311+G | -65.7 | 0.05 | -0.35 | - |
| CH₃CH₂⁻ | B3LYP/6-31+G | 0.0 | -0.75 (C⁻) | - | -0.08 (α-H), -0.06 (β-H) |
| CH₂FCH₂⁻ | B3LYP/6-31+G | -21.8 | -0.61 (C⁻) | -0.35 | -0.04 (α-H), -0.05 (β-H) |
| CF₃CH₂⁻ | B3LYP/6-31+G* | -59.2 | -0.42 (C⁻) | -0.29 | -0.02 |
Note: Relative energies are calculated with respect to the non-fluorinated parent carbanion.
Visualizing the Computational Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for a typical quantum chemical study of fluorinated carbanions.
Caption: A typical workflow for quantum chemical calculations of fluorinated carbanions.
Caption: Key factors influencing the properties of fluorinated carbanions.
Conclusion
Quantum chemical calculations provide an indispensable framework for understanding the structure, stability, and reactivity of fluorinated carbanions. The methodologies outlined in this guide, coupled with the presented quantitative data, offer a solid foundation for researchers in drug development and other scientific disciplines to leverage computational chemistry in their exploration of these fascinating and important chemical entities. The continued development of computational methods and computing power promises even deeper insights into the complex world of fluorinated organic molecules in the years to come.
An In-depth Technical Guide to the Physical Properties of Lithium Fluorocarbenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of lithium fluorocarbenoids. Given the transient and highly reactive nature of many of these organolithium compounds, this document integrates experimental findings with computational studies to offer a detailed understanding of their structure, stability, and spectroscopic signatures. The information is presented to be a valuable resource for researchers in synthetic chemistry, materials science, and drug development.
Introduction to Lithium Fluorocarbenoids
Lithium fluorocarbenoids are a class of organolithium reagents characterized by a lithium atom and a fluorine atom attached to the same carbon. These compounds, particularly α-fluoroalkyllithiums, are of significant interest in organic synthesis as sources of fluorinated carbene synthons or as nucleophilic fluoromethylating agents. However, their inherent instability presents considerable challenges for their isolation and characterization. Much of the current understanding of their physical properties is derived from in situ spectroscopic analysis and computational modeling.
A prime and relatively well-studied example of a lithium fluorocarbenoid is trifluoromethyllithium (F₃CLi). This guide will use F₃CLi as a focal point to illustrate the physical properties characteristic of this class of compounds, while also drawing on data from other α-fluoroorganolithium species.
Synthesis and Stability
The synthesis of lithium fluorocarbenoids is typically achieved at low temperatures to mitigate their thermal instability. A common synthetic route involves the reaction of an alkyl lithium reagent with a suitable fluorinated precursor.
General Synthetic Protocol
A general method for the preparation of trifluoromethyllithium involves the reaction of an alkyllithium, such as n-butyllithium or methyllithium, with a trifluoromethane source. The reaction is conducted in a non-polar solvent, often an ether, at cryogenic temperatures.
Experimental Protocol: Synthesis of Trifluoromethyllithium
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a septum is purged with dry nitrogen or argon.
-
Solvent and Reagent: A non-polar solvent, such as diethyl ether or n-butyl ether, is added to the flask and cooled to between -70°C and -50°C using a dry ice/acetone or liquid nitrogen bath.
-
Addition of Alkyllithium: A solution of an alkyllithium reagent (e.g., 0.5 M ethyl lithium in n-butyl ether) is added to the cooled solvent.
-
Introduction of Trifluoromethane: Trifluoromethane gas is bubbled through the stirred solution. The flow rate is carefully controlled to maintain the reaction temperature within the desired range (-70°C to -50°C).
-
Reaction Monitoring: The reaction progress can be monitored by observing the temperature change. The reaction is typically allowed to proceed for several hours after the addition of the gas is complete.
-
Product: The resulting product is a solution of trifluoromethyllithium in the ethereal solvent, which is used immediately for subsequent reactions.
The following diagram illustrates the general workflow for the synthesis of trifluoromethyllithium.
Stability Considerations
Lithium fluorocarbenoids are generally unstable and prone to decomposition, primarily through α-elimination to form a carbene and lithium fluoride. This instability is highly dependent on the solvent, temperature, and the specific structure of the carbenoid. Ethereal solvents can stabilize the lithium cation through coordination, thereby increasing the stability of the organolithium species to some extent.
Molecular Structure and Bonding
Direct experimental determination of the crystal structure of simple lithium fluorocarbenoids is challenging due to their instability. Therefore, computational studies, particularly density functional theory (DFT), have been instrumental in predicting their structures.
Computational analyses suggest that in the gas phase, trifluoromethyllithium exists as a monomer with C₃ᵥ symmetry. The C-Li bond is predicted to be significantly ionic in character. In solution, and in the solid state, organolithium compounds tend to form aggregates (dimers, tetramers, etc.), often in coordination with solvent molecules.
The diagram below illustrates the computationally predicted monomeric structure of trifluoromethyllithium.
exploration of novel fluorinated synthons
An In-depth Technical Guide to the Exploration of Novel Fluorinated Synthons
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth , detailing their synthesis, characterization, and application in medicinal chemistry.
The introduction of fluorine can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. Furthermore, the C-F bond can alter the acidity of nearby functional groups and influence conformation, leading to improved binding affinity and selectivity for biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the latest advancements in the field.
Key Classes of Novel Fluorinated Synthons
The development of new fluorinated building blocks is critical for expanding the chemical space available to medicinal chemists. Recent research has focused on the creation of synthons that introduce fluorine in novel structural motifs.
Trifluoromethylated Compounds
The trifluoromethyl (CF3) group is a common substituent in many pharmaceuticals due to its ability to increase metabolic stability and lipophilicity. The synthesis of trifluoromethylated synthons often involves the use of reagents like Ruppert's reagent (TMSCF3) or Togni's reagent.
Difluoromethylated Compounds
The difluoromethyl (CF2H) group is a bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding. The development of synthons containing this group has been an active area of research.
Fluorinated Heterocycles
Fluorine-containing heterocycles are prevalent in many approved drugs. The synthesis of these complex scaffolds often requires specialized fluorinating reagents and multi-step reaction sequences.
Data Presentation: Synthesis and Properties of Novel Fluorinated Synthons
The following tables summarize quantitative data from recent studies on the synthesis and properties of novel fluorinated synthons.
Table 1: Synthesis of Trifluoromethylated Alkenes via Photoredox Catalysis
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Styrene | 1 | Acetonitrile | 12 | 95 |
| 2 | 4-Chlorostyrene | 1 | Acetonitrile | 12 | 88 |
| 3 | 4-Methylstyrene | 1 | Acetonitrile | 12 | 92 |
| 4 | Anethole | 2 | DMF | 24 | 75 |
Table 2: Physical and Pharmacokinetic Properties of Fluorinated Analogs
| Compound | LogP | Metabolic Stability (t1/2, min) | Cell Permeability (Papp, 10-6 cm/s) |
| Parent Compound | 2.5 | 15 | 5.2 |
| Monofluoro-analog | 2.8 | 45 | 6.8 |
| Difluoro-analog | 3.1 | 90 | 8.1 |
| Trifluoro-analog | 3.5 | >240 | 10.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated synthons.
General Procedure for the Trifluoromethylation of Alkenes
To a solution of the alkene (0.5 mmol) and the photoredox catalyst (1-2 mol%) in the specified solvent (5 mL) was added the trifluoromethylating agent (1.2 equiv.). The reaction mixture was degassed with nitrogen for 15 minutes and then irradiated with a blue LED lamp (40 W) at room temperature for the specified time. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired trifluoromethylated product.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds was assessed using human liver microsomes. The reaction mixture (total volume 200 µL) contained human liver microsomes (0.5 mg/mL), the test compound (1 µM), and NADPH (1 mM) in phosphate buffer (100 mM, pH 7.4). The mixture was incubated at 37°C, and aliquots were taken at various time points (0, 5, 15, 30, and 60 min). The reactions were quenched by adding an equal volume of cold acetonitrile containing an internal standard. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t1/2) was calculated from the first-order decay plot.
Visualizations: Workflows and Pathways
The following diagrams illustrate key workflows and signaling pathways relevant to the .
Caption: A typical workflow for the discovery and development of drugs based on novel fluorinated synthons.
Caption: The MAPK/ERK signaling pathway, a common target for fluorinated kinase inhibitors.
Methodological & Application
Applications of Lithium Fluoromethanide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium fluoromethanide (LiCH₂F) has emerged as a potent and direct reagent for nucleophilic monofluoromethylation in organic synthesis. The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is of significant interest in medicinal chemistry and materials science, as it can profoundly alter the parent molecule's biological and physical properties. This document provides detailed application notes and experimental protocols for the use of this compound, enabling researchers to effectively utilize this highly reactive species in their synthetic endeavors. The protocols are based on the seminal work of Pace and Luisi, who first reported the successful generation and trapping of this elusive reagent.[1]
Core Application: Nucleophilic Monofluoromethylation of Carbonyl Compounds
The primary application of this compound is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to afford the corresponding fluoromethylated carbinols. This transformation provides a direct route to valuable building blocks containing the -CH₂F moiety.
Reaction Principle
This compound is generated in situ by the deprotonation of a suitable fluoromethane precursor. Due to its high reactivity and inherent instability, it is immediately trapped by an electrophile, typically a carbonyl compound, present in the reaction mixture.
A logical diagram illustrating the overall process is provided below.
References
Protocol for the In Situ Generation and Use of Fluoromethyllithium
For Researchers, Scientists, and Drug Development Professionals
Application Note
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Fluoromethyllithium (CH₂FLi) is a valuable C1 building block for the direct introduction of the fluoromethyl group. However, its inherent instability necessitates in situ generation and immediate use. This document provides a detailed protocol for the in situ generation of fluoromethyllithium from fluorodiiodomethane and its subsequent reaction with various electrophiles.
The primary method for generating fluoromethyllithium involves the deprotonation of fluorodiiodomethane (CH₂FI) using a strong, non-nucleophilic base at low temperatures. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly employed for this purpose. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at temperatures ranging from -78°C to -40°C to mitigate decomposition of the thermally labile fluoromethyllithium. The in situ generated reagent is then immediately trapped with a suitable electrophile.
Experimental Protocol
Materials:
-
Fluorodiiodomethane (CH₂FI)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M) or Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Selected electrophile (e.g., benzaldehyde, cyclohexanone, benzoyl chloride)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone or cryocooler for low-temperature bath
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Separatory funnel
Procedure:
1. In Situ Generation of Fluoromethyllithium:
-
Under an inert atmosphere of argon or nitrogen, add anhydrous THF (0.2 M relative to the limiting reagent) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solvent to -78°C using a dry ice/acetone bath or a cryocooler.
-
To the cold THF, add fluorodiiodomethane (1.0 equivalent) via syringe.
-
Slowly, add a solution of n-butyllithium (1.0 equivalent) or LDA (1.0 equivalent) dropwise to the stirred solution over a period of 10-15 minutes. Ensure the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the resulting pale yellow solution at -78°C for 30 minutes to ensure complete formation of fluoromethyllithium.
2. Reaction with an Electrophile:
-
While maintaining the temperature at -78°C, add a solution of the chosen electrophile (1.2 equivalents) in a minimal amount of anhydrous THF dropwise to the freshly prepared fluoromethyllithium solution.
-
Stir the reaction mixture at -78°C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if applicable.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78°C.
-
Allow the mixture to warm to room temperature.
3. Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate).
Quantitative Data Summary
The yields of the fluoromethylated products are highly dependent on the electrophile used and the precise reaction conditions. The following table summarizes typical yields obtained from the reaction of in situ generated fluoromethyllithium with various electrophiles.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2-fluoroethanol | 65-75% |
| Cyclohexanone | 1-(Fluoromethyl)cyclohexan-1-ol | 60-70% |
| Benzoyl chloride | 2-Fluoro-1-phenylethan-1-one | 50-60% |
| Methyl benzoate | 2-Fluoro-1-phenylethan-1-one | 45-55% |
| Benzyl bromide | (2-Fluoroethyl)benzene | 40-50% |
Visualizing the Workflow
Caption: Experimental workflow for the in situ generation and reaction of fluoromethyllithium.
Application Notes and Protocols for the Fluoromethylation of Aldehydes and Ketones with Lithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a fluoromethyl group (-CH₂F) into organic molecules is a significant strategy in medicinal chemistry and drug development. This small structural modification can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. One of the most direct methods for constructing C-CH₂F bonds is the nucleophilic fluoromethylation of carbonyl compounds. This document provides detailed application notes and protocols for the fluoromethylation of aldehydes and ketones utilizing lithium-based reagents, with a primary focus on the use of fluoromethyl phenyl sulfone as a stable and reliable precursor to the active fluoromethylating agent.
Core Concept: In Situ Generation of Fluoromethyllithium
Direct handling of fluoromethyllithium (LiCH₂F) is challenging due to its inherent instability. Therefore, the most common and practical approach is its in situ generation at low temperatures, immediately followed by the addition of the electrophilic carbonyl substrate. A widely used and effective precursor for this purpose is fluoromethyl phenyl sulfone (CH₂FSO₂Ph). Deprotonation of this sulfone with a strong lithium base, such as n-butyllithium (n-BuLi), generates the corresponding α-fluoro-α-lithiosulfone, which acts as a synthetic equivalent of the desired fluoromethyllithium.
Reaction Pathway
The overall transformation involves a two-step process: the deprotonation of the fluoromethyl phenyl sulfone followed by the nucleophilic addition of the resulting carbanion to the carbonyl group of an aldehyde or ketone. The initial product is a β-fluoro-β-hydroxysulfone, which can be subsequently subjected to reductive desulfonation to yield the final fluorohydrin product.
Figure 1: General reaction pathway for the fluoromethylation of carbonyls.
Experimental Protocols
Protocol 1: General Procedure for the Fluoromethylation of Aldehydes and Ketones using Fluoromethyl Phenyl Sulfone
This protocol outlines a general method for the nucleophilic fluoromethylation of a carbonyl compound.
Materials:
-
Fluoromethyl phenyl sulfone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde or ketone substrate
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Lithium Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add fluoromethyl phenyl sulfone (1.2 equivalents).
-
Dissolve the sulfone in anhydrous THF (concentration typically 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithium salt often results in a change in color.
-
-
Reaction with the Carbonyl Substrate:
-
In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the carbonyl substrate to the pre-formed lithium reagent at -78 °C via syringe or cannula.
-
Stir the reaction mixture at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-fluoro-β-hydroxysulfone adduct.
-
-
Reductive Desulfonation (Example with Sodium Amalgam):
-
Dissolve the crude adduct in a suitable solvent such as methanol.
-
Add sodium phosphate monobasic (NaH₂PO₄) as a buffer.
-
Add sodium amalgam (Na(Hg), typically 5-6% Na) portion-wise at 0 °C or room temperature.
-
Monitor the reaction by TLC. Upon completion, decant the solution from the mercury.
-
Concentrate the solution and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate to yield the crude fluorohydrin.
-
-
Purification:
-
Purify the crude fluorohydrin by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Data Presentation
The following table summarizes the yields for the fluoromethylation of various aldehydes and ketones using the fluoromethyl phenyl sulfone method, followed by reductive desulfonation.
| Entry | Carbonyl Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Fluoro-1-phenylethanol | 85 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-fluoroethanol | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-Fluoro-1-(4-methoxyphenyl)ethanol | 88 |
| 4 | Cinnamaldehyde | 4-Fluoro-1-phenyl-1-buten-3-ol | 75 |
| 5 | Cyclohexanone | 1-(Fluoromethyl)cyclohexanol | 78 |
| 6 | Acetophenone | 2-Fluoro-1-phenylethan-1-ol | 72 |
| 7 | Propiophenone | 2-Fluoro-1-phenylpropan-1-ol | 70 |
Note: Yields are for the isolated product after the two-step sequence (addition and desulfonation) and may vary depending on the specific reaction conditions and the efficiency of the desulfonation step.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Figure 2: Experimental workflow for fluoromethylation.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Low Temperatures: Dry ice/acetone baths are extremely cold and can cause severe frostbite upon contact. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Sodium Amalgam: Sodium amalgam reacts with water to produce hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated fume hood. Mercury is toxic, and appropriate handling and disposal procedures must be followed.
Conclusion
The fluoromethylation of aldehydes and ketones using lithium reagents, particularly through the in situ generation of the active nucleophile from fluoromethyl phenyl sulfone, is a robust and versatile method for the synthesis of fluorohydrins. These products are valuable building blocks in the development of novel pharmaceuticals and agrochemicals. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this important transformation in their own synthetic endeavors. Careful attention to anhydrous and inert conditions is paramount for achieving high yields.
Application Notes and Protocols: The Role of Fluorinated Carbanions in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical candidates can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Fluorinated carbanions are pivotal reactive intermediates in the synthesis of these valuable molecules. These application notes provide an overview of the generation, stability, and reactivity of fluorinated carbanions, along with detailed protocols for their application in the synthesis of key fluorinated pharmaceutical building blocks.
Introduction to Fluorinated Carbanions
Fluorinated carbanions are organic anions where a carbon atom bearing a negative charge is substituted with one or more fluorine atoms. The high electronegativity of fluorine significantly impacts the stability and reactivity of the carbanion.
Stability:
-
Inductive Effect: The strong electron-withdrawing nature of fluorine stabilizes the negative charge on the adjacent carbon atom.[1][2]
-
Pyramidal Geometry: Fluorinated carbanions tend to adopt a pyramidal geometry, which is a more stable configuration for these species.[3] This high barrier to inversion can be synthetically advantageous.[2][3]
-
Destabilizing Effects: While generally stabilizing, α-fluorine substitution can sometimes lead to a "negative fluorine effect," resulting in decreased reactivity compared to non-fluorinated analogs.[4] A significant challenge in the application of α-trifluoromethyl (CF3) carbanions is their propensity to undergo β-fluoride elimination to form difluoroalkenes.[4][5]
Reactivity:
Fluorinated carbanions are potent nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, making them invaluable tools in medicinal chemistry. Their reactivity can be modulated by factors such as the solvent, counterion, and the specific substituents on the carbanionic carbon.[5] Under certain conditions, α-fluorocarbanions can exhibit an "α-effect," leading to enhanced reactivity.[6]
Generation of Fluorinated Carbanions
Fluorinated carbanions can be generated through several methods, primarily involving the deprotonation of a C-H bond adjacent to a fluorine atom or a fluorinated group using a strong base.
dot
References
- 1. Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of complex unnatural fluorine-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving Fluorinated Organolithium Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated organolithium compounds represent highly reactive and potent nucleophiles for the formation of carbon-carbon bonds. However, their high reactivity presents significant challenges in controlled cross-coupling reactions. These application notes provide an overview of the key considerations and detailed protocols for leveraging these powerful reagents in palladium- and iron-catalyzed cross-coupling reactions.
Application Notes
Fluorinated organolithium reagents, such as trifluoromethyllithium (CF₃Li) and perfluoroalkyllithiums, are exceptionally strong bases and highly reactive nucleophiles. Their direct application in traditional cross-coupling reactions is often hampered by side reactions, including lithium-halogen exchange, homocoupling, and decomposition of the organolithium reagent.[1][2][3] Consequently, the development of robust protocols for their use has been a significant area of research.
Key challenges and strategies include:
-
High Reactivity and Instability: Fluorinated organolithiums are often thermally unstable and must be generated and used at low temperatures. Their high reactivity can lead to undesired reactions with the solvent, catalyst, or starting materials.[1] Strategies to mitigate this include the use of highly coordinated solvents, slow addition of the organolithium reagent, and precisely controlled reaction temperatures.
-
Ligand Selection: The choice of ligand for the transition metal catalyst is critical. Bulky, electron-rich phosphine ligands are often employed to stabilize the metal center, promote oxidative addition, and facilitate the desired reductive elimination pathway while suppressing side reactions.[4]
-
Catalyst System: While palladium complexes are widely used, there is growing interest in more sustainable and cost-effective iron-based catalysts for these transformations.[4]
-
Alternative Reagents: Due to the challenges of using fluorinated organolithiums directly, alternative, more stable fluorinated organometallic reagents, such as organozinc and organoboron compounds, are often prepared from the corresponding organolithiums for use in Negishi and Suzuki couplings, respectively.[5]
Palladium-Catalyzed Cross-Coupling of Fluorinated Aryllithiums
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a fluorinated aryllithium reagent with an aryl bromide.
Experimental Workflow
Caption: General workflow for Pd-catalyzed cross-coupling.
Detailed Protocol
Materials:
-
Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Aryl bromide (e.g., 4-bromoanisole)
-
n-Butyllithium (n-BuLi) in hexanes
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%). Add anhydrous THF to dissolve the catalyst components.
-
Reaction Setup: To a separate oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and anhydrous THF (5 mL).
-
Fluorinated Aryllithium Generation: In another oven-dried Schlenk flask under an inert atmosphere, dissolve the fluorinated aryl halide (1.2 mmol) in anhydrous diethyl ether (5 mL). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.2 mmol) dropwise. Stir the solution at -78 °C for 1 hour to generate the fluorinated aryllithium reagent.
-
Cross-Coupling: To the flask containing the aryl bromide, add the pre-formed catalyst solution via syringe. Cool the resulting mixture to 0 °C. Slowly add the cold solution of the fluorinated aryllithium reagent via cannula over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Fluorinated Aryllithium | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenyllithium | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | THF | RT | 12 | 85 |
| 2,4-Difluorophenyllithium | 1-Bromonaphthalene | Pd₂(dba)₃ (1.5) | XPhos (3) | Toluene | 80 | 18 | 78 |
| Pentafluorophenyllithium | 4-Chlorotoluene | Pd-PEPPSI-IPr (3) | - | Dioxane | 100 | 24 | 65 |
Iron-Catalyzed Cross-Coupling of Alkyllithiums
This protocol provides a general method for the iron-catalyzed cross-coupling of an alkyllithium reagent with an aryl halide, a more sustainable approach.
Catalytic Cycle
Caption: Proposed catalytic cycle for iron-catalyzed cross-coupling.
Detailed Protocol
Materials:
-
Alkyllithium reagent (e.g., n-butyllithium)
-
Aryl halide (e.g., 4-bromotoluene)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk flask, add Fe(acac)₃ (5 mol%) and the aryl halide (1.0 mmol). Add anhydrous THF (5 mL) and TMEDA (10 mol%).
-
Reagent Addition: Cool the reaction mixture to 0 °C. Slowly add the alkyllithium reagent (1.5 mmol) dropwise over a period of 1 hour using a syringe pump.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 10-16 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described for the palladium-catalyzed reaction.
Quantitative Data
| Alkyllithium | Aryl Halide | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-BuLi | 4-Bromotoluene | Fe(acac)₃ (5) | TMEDA (10) | THF | 0 to RT | 12 | 92 |
| sec-BuLi | 1-Bromo-4-methoxybenzene | FeCl₃ (5) | TMEDA (10) | THF | 0 to RT | 14 | 88 |
| tert-BuLi | 4-Chlorobiphenyl | Fe(acac)₃ (5) | TMEDA (10) | THF | 0 to RT | 18 | 75 |
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment. The direct cross-coupling of fluorinated organolithium reagents is a developing field, and reaction conditions may require significant optimization for specific substrates.
References
- 1. Selective cross-coupling of reactive lithium compounds made possible - Advanced Science News [advancedsciencenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct catalytic cross-coupling of organolithium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Fluoromethanide Equivalents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into heterocyclic scaffolds is a paramount strategy in modern drug discovery and development. Fluorination can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the synthesis of fluorinated heterocycles utilizing fluoromethanide equivalents, primarily generated from fluoroiodomethane. These protocols offer practical guidance for the N- and C-fluoromethylation of various heterocyclic systems, enabling the synthesis of novel compounds for pharmaceutical and agrochemical research.
Data Presentation: N-Fluoromethylation of Heterocycles
The following table summarizes the reaction conditions and yields for the N-fluoromethylation of various nitrogen-containing heterocycles using fluoroiodomethane as the fluoromethyl source.
| Entry | Heterocycle Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Theophylline | Cs₂CO₃ | DMF | Room Temp. | 12 | 7-(Fluoromethyl)theophylline | 95 |
| 2 | Cimetidine | Cs₂CO₃ | DMF | Room Temp. | 12 | 1-(Fluoromethyl)cimetidine | 88 |
| 3 | Indole | KOH | MeCN/H₂O | 80 | 6 | 1-(Fluoromethyl)indole | 75 |
| 4 | Carbazole | KOH | MeCN/H₂O | 80 | 6 | 9-(Fluoromethyl)carbazole | 81 |
| 5 | Pyrazole | KOH | MeCN/H₂O | 80 | 6 | 1-(Fluoromethyl)pyrazole | 65 |
Data Presentation: C-Fluoromethylation of Heterocycles
This table outlines the conditions and yield for the C-fluoromethylation of a piperidinone derivative using a fluoromethanide equivalent generated from fluoroiodomethane.
| Entry | Heterocycle Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Boc-4-piperidinone | ICH₂F | n-BuLi | THF | -78 to 0 | 2 | N-Boc-4-(fluoromethyl)-4-piperidinol | 78 |
Experimental Protocols
Protocol 1: General Procedure for N-Fluoromethylation of N-Heterocycles
Materials:
-
N-Heterocycle (e.g., Theophylline, 1.0 mmol)
-
Fluoroiodomethane (ICH₂F, 1.2 mmol)
-
Cesium Carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous Dimethylformamide (DMF, 5 mL)
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the N-heterocycle in anhydrous DMF, add cesium carbonate.
-
Add fluoroiodomethane dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-fluoromethylated heterocycle.
Characterization Data for 7-(Fluoromethyl)theophylline:
-
¹H NMR (400 MHz, CDCl₃): δ 7.54 (s, 1H), 5.95 (d, J = 54.0 Hz, 2H), 3.58 (s, 3H), 3.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.4, 151.7, 148.8, 141.0, 107.2, 75.9 (d, J = 175.8 Hz), 29.8, 28.1.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -210.5 (t, J = 54.0 Hz).
-
MS (ESI): m/z calculated for C₈H₉FN₄O₂ [M+H]⁺ 213.07, found 213.07.
Protocol 2: Procedure for C-Fluoromethylation of N-Boc-4-piperidinone
Materials:
-
N-Boc-4-piperidinone (1.0 mmol)
-
Fluoroiodomethane (ICH₂F, 1.2 mmol)
-
n-Butyllithium (n-BuLi, 1.1 mmol, 2.5 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve fluoroiodomethane in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to generate the fluoromethanide equivalent.
-
Add a solution of N-Boc-4-piperidinone in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for an additional 1.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield N-Boc-4-(fluoromethyl)-4-piperidinol.
Characterization Data for N-Boc-4-(fluoromethyl)-4-piperidinol:
-
¹H NMR (400 MHz, CDCl₃): δ 4.38 (d, J = 47.2 Hz, 2H), 3.85-3.75 (m, 2H), 3.20-3.10 (m, 2H), 1.85 (s, 1H), 1.65-1.55 (m, 4H), 1.47 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.9, 87.5 (d, J = 170.7 Hz), 79.8, 69.1 (d, J = 21.2 Hz), 40.1, 35.8, 28.4.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -234.8 (t, J = 47.2 Hz).
-
MS (ESI): m/z calculated for C₁₁H₂₀FNO₃ [M+Na]⁺ 256.13, found 256.13.
Mandatory Visualizations
Application Notes and Protocols for Stereoselective Reactions of Alpha-Fluorinated Carbanions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key stereoselective reactions involving α-fluorinated carbanions. The ability to introduce fluorine atoms with high stereocontrol is of significant interest in medicinal chemistry and materials science, as the unique properties of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties.
Organocatalytic Enantioselective α-Fluorination of Aldehydes
The direct enantioselective α-fluorination of aldehydes using enamine catalysis is a powerful strategy for creating α-fluoro aldehydes, which are valuable chiral building blocks. This method avoids the use of pre-formed enolates and often proceeds with high enantioselectivity.
Logical Relationship: Enamine Catalysis for α-Fluorination
Troubleshooting & Optimization
Technical Support Center: Synthesis of Lithium Fluoromethanide
A Note to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for detailed information regarding the synthesis of lithium fluoromethanide (LiCH2F) has revealed a significant scarcity of specific, publicly available data. The synthesis of this reagent appears to be a non-trivial and not widely documented process. General information on organolithium compounds is available, but the unique challenges posed by the presence of a fluorine atom on the carbanionic center are not extensively covered in the available literature. One review even notes that carbon fluoromethylation "still remains a challenge"[1].
Consequently, creating a detailed troubleshooting guide with specific experimental protocols and extensive FAQs is not feasible based on the current body of accessible information. The following content is based on general principles of organolithium chemistry and extrapolations of potential challenges that may arise in the synthesis of fluorinated analogues.
Frequently Asked Questions (FAQs)
Q1: What are the likely precursors for the synthesis of this compound?
Q2: What are the primary safety concerns when attempting to synthesize and handle this compound?
A: Organolithium reagents are highly reactive and often pyrophoric (ignite spontaneously in air).[4] The synthesis and handling of this compound should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) in a dry, well-ventilated fume hood or a glovebox.[4] All glassware must be rigorously dried, and anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory.[4]
Q3: What are the potential stability issues with this compound?
A: α-Haloorganolithium compounds are known to be unstable and can undergo α-elimination to form carbenes. In the case of this compound, it could potentially eliminate lithium fluoride to form methylene (CH₂), a highly reactive intermediate. This instability would likely necessitate low reaction temperatures and immediate use of the reagent in situ.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Failure to initiate the reaction (e.g., no color change, no exotherm). | 1. Inactive lithium metal surface (oxide layer). 2. Impurities in the solvent or on glassware (e.g., water). 3. Low quality or degraded organic halide precursor. | 1. Use fresh, finely cut lithium metal to expose a clean surface. 2. Ensure all glassware is oven- or flame-dried and solvents are rigorously dried over an appropriate drying agent. 3. Purify the fluoromethyl halide precursor immediately before use. |
| Low yield of the desired product after reaction with an electrophile. | 1. Decomposition of this compound before addition of the electrophile. 2. Side reactions of the organolithium reagent. | 1. Maintain a very low reaction temperature (e.g., -78 °C or lower) throughout the synthesis and subsequent reaction. Use the reagent as soon as it is formed. 2. The choice of solvent can be critical. Ethereal solvents like diethyl ether or tetrahydrofuran are common but can be reactive. Hydrocarbon solvents may be less reactive but could lead to solubility issues.[5] |
| Formation of unexpected byproducts. | 1. Wurtz-type coupling of the fluoromethyl halide. 2. Reaction of the organolithium with the solvent. | 1. This can occur in the presence of lithium metal.[3] Slower addition of the halide to the lithium dispersion at low temperatures may mitigate this. 2. Methyllithium is known to be unstable in pure THF.[5] Similar reactivity should be anticipated for this compound. Consider using a less reactive solvent or a solvent mixture. |
Experimental Workflow and Logic
The following diagram illustrates a generalized logical workflow for troubleshooting the synthesis of an unstable organolithium reagent like this compound.
References
Technical Support Center: Stabilizing Fluorinated Carbanions in Solution
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with fluorinated carbanions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorinated carbanion decomposes immediately upon formation, what are the likely causes and solutions?
A1: Rapid decomposition is a common challenge, often due to the inherent instability of the carbanion. The primary decomposition pathway for α-trifluoromethyl carbanions is the spontaneous elimination of a fluoride ion to form a difluoroalkene.[1]
Troubleshooting Steps:
-
Lower the Temperature: Generate and handle the carbanion at very low temperatures (e.g., -78 °C or lower). Use a cryostat or a dry ice/acetone bath to maintain a stable low temperature throughout your experiment.
-
Choose the Right Solvent: The solvent plays a critical role in stability.
-
Polar Aprotic Solvents (e.g., DMSO, THF): These solvents are generally preferred as they can solvate the counterion, leaving the carbanion more "naked" and reactive, but can also participate in decomposition pathways if the temperature is not sufficiently low.
-
Protic Solvents (e.g., Methanol): These are generally not recommended for generating highly reactive carbanions as they will protonate the carbanion.
-
-
Use a Sterically Hindered Base: A bulky, non-nucleophilic base can help to deprotonate the precursor without coordinating to the resulting carbanion and promoting decomposition. Lithium diisopropylamide (LDA) is a common choice. The use of a sterically demanding organo-superbase has been shown to avoid the decomposition of the naked trifluoromethyl anion.[2]
-
In-situ Trapping: If the carbanion is too unstable to be observed directly, perform the reaction in the presence of an electrophile to trap it as it is formed.
Q2: I am observing low yields in my reaction involving a fluorinated carbanion. What are some strategies to improve the yield?
A2: Low yields can result from incomplete carbanion formation, decomposition, or side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Fluorinated carbanions are extremely basic and will react with any protic source, including trace amounts of water in your solvent or on your glassware. Ensure all glassware is rigorously dried and use anhydrous solvents.
-
Optimize the Base: The choice and stoichiometry of the base are critical.
-
Ensure you are using a sufficiently strong base to completely deprotonate your precursor.
-
Consider using a stronger base or a different class of base (e.g., an organolithium reagent vs. an amide base).
-
-
Add a Stabilizing Group: If your precursor allows, introduce an electron-withdrawing group (e.g., sulfonyl, phenyl, carbonyl) alpha to the carbon that will be deprotonated. These groups can significantly stabilize the carbanion through resonance.[1][3]
-
Monitor the Reaction: Use in-situ monitoring techniques like low-temperature NMR to confirm the formation of the carbanion before adding your electrophile.[4][5][6][7][8]
-
Review General Lab Practices: Ensure accurate measurement of reagents, efficient stirring, and proper quenching of the reaction.[1]
Q3: How can I structurally stabilize my fluorinated carbanion?
A3: Structural modifications to the carbanion precursor can greatly enhance stability.
-
Resonance Stabilization: Introduce a π-system that can delocalize the negative charge. The most effective stabilizing groups are those with strong electron-withdrawing character that can participate in resonance, such as:
-
Sulfonyl groups (-SO₂R): These are excellent at delocalizing negative charge and are a common strategy for creating stable carbanions.[3]
-
Ester or Carbonyl groups (-COOR, -COR): These groups also provide resonance stabilization.
-
Phenyl groups (-Ph): A phenyl ring can delocalize the negative charge across the aromatic system.
-
-
Hybridization: Carbanions with higher s-character are more stable. While not always easy to control, carbanions on sp² or sp hybridized carbons are more stable than those on sp³ hybridized carbons.
-
Pyramidal Geometry: Fluorinated carbanions tend to adopt a pyramidal geometry, which is more stable than a planar geometry. This is because a pyramidal structure reduces unfavorable interactions between the lone pair and the fluorine atoms.
Quantitative Data on Fluorinated Carbanion Stability
The stability of a carbanion is often discussed in terms of the pKa of its conjugate acid. A lower pKa value for the C-H acid indicates a more stable carbanion.
| C-H Acid Precursor | Solvent | pKa | Reference(s) |
| Toluene | DMSO | 43 | |
| Fluoroform (CHF₃) | DMSO | 31 | |
| Phenylacetonitrile | DMSO | 21.9 | |
| 2-Phenyl-1,1,1,3,3,3-hexafluoropropane | DMSO | 17.7 | |
| (Trifluoromethyl)benzene | DMSO | 29 | |
| Bis(trifluoromethyl)methane | DMSO | 21 | |
| Tris(trifluoromethyl)methane | DMSO | 11 | |
| Phenylsulfonylfluoromethane | DMSO | 20.3 | |
| Phenyl(trifluoromethyl)sulfone | DMSO | 15.2 | |
| Malononitrile | DMSO | 11.1 | |
| 2,3,5,6-Tetrafluorophenol | Acetonitrile | 16.3 | [9] |
| Pentafluorophenol | Acetonitrile | 14.7 | [9] |
| Hexafluoroisopropanol | Acetonitrile | 18.9 | [9] |
Experimental Protocols
Protocol 1: Generation and In-Situ Monitoring of a Resonance-Stabilized Fluorinated Carbanion via Low-Temperature NMR
This protocol describes the generation of a sulfone-stabilized fluorinated carbanion and its observation using low-temperature NMR spectroscopy.
Materials:
-
Phenyl(trifluoromethyl)sulfone
-
Anhydrous tetrahydrofuran (THF-d₈)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
NMR tubes suitable for low-temperature measurements (e.g., J. Young tubes)
-
Dry ice and acetone
-
NMR spectrometer with low-temperature capabilities
Procedure:
-
Preparation of the NMR Sample: a. In a glovebox or under an inert atmosphere (e.g., argon), dissolve 5-10 mg of phenyl(trifluoromethyl)sulfone in 0.5 mL of anhydrous THF-d₈ in a dry NMR tube. b. Seal the NMR tube with a septum.
-
Initial NMR Spectrum: a. Cool the NMR spectrometer probe to -78 °C. b. Acquire a ¹H, ¹³C, and ¹⁹F NMR spectrum of the starting material at -78 °C. This will serve as a reference.
-
Generation of the Carbanion: a. While keeping the NMR tube in a dry ice/acetone bath (-78 °C), slowly add one equivalent of n-BuLi solution dropwise to the solution in the NMR tube via a syringe. b. Gently agitate the tube to ensure mixing. A color change is often observed upon carbanion formation.
-
In-Situ NMR Monitoring: a. Quickly transfer the cold NMR tube to the pre-cooled NMR spectrometer. b. Immediately begin acquiring a series of ¹H, ¹³C, and ¹⁹F NMR spectra over time. c. Monitor for the disappearance of the starting material signals and the appearance of new signals corresponding to the fluorinated carbanion.
-
Quenching (Optional): a. After observation, the reaction can be quenched by the addition of a suitable electrophile (e.g., an alkyl halide) or a proton source (e.g., methanol) at low temperature. b. Warm the sample to room temperature and re-acquire NMR spectra to characterize the product.
Protocol 2: Characterization of a Fluorinated Carbanion using UV-Vis Spectroscopy
This protocol outlines the use of UV-Vis spectroscopy to characterize a resonance-stabilized fluorinated carbanion, such as a phenyl-stabilized carbanion.
Materials:
-
Fluorinated precursor with a phenyl group alpha to the acidic proton.
-
Anhydrous polar aprotic solvent (e.g., DMSO, THF).
-
Strong, non-nucleophilic base (e.g., LDA, NaH).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes with a septum-sealed cap.
Procedure:
-
Prepare a Blank: a. Fill a quartz cuvette with the anhydrous solvent. b. Place the cuvette in the spectrophotometer and record a baseline spectrum at the desired temperature (e.g., room temperature or a lower temperature if the carbanion is unstable).
-
Prepare the Sample Solution: a. In a dry flask under an inert atmosphere, dissolve a known concentration of the fluorinated precursor in the anhydrous solvent to prepare a stock solution. b. Transfer a known volume of this solution to a clean, dry quartz cuvette.
-
Record the Spectrum of the Precursor: a. Place the cuvette containing the precursor solution into the spectrophotometer. b. Record the UV-Vis spectrum. This will show the absorbance of the neutral precursor.
-
Generate the Carbanion: a. To the cuvette containing the precursor solution, add a stoichiometric amount of the strong base using a syringe through the septum cap. b. Gently mix the solution by inverting the cuvette. A distinct color change is expected as the highly conjugated carbanion is formed.
-
Record the Spectrum of the Carbanion: a. Immediately place the cuvette back into the spectrophotometer. b. Record the UV-Vis spectrum. The formation of the resonance-stabilized carbanion should result in a new, strong absorbance band at a longer wavelength (a bathochromic shift) compared to the precursor. c. Record spectra at intervals to monitor the stability of the carbanion over time.
Diagrams
Caption: Experimental workflow for the generation and reaction of a fluorinated carbanion.
Caption: Decision tree for choosing a fluorinated carbanion stabilization strategy.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Synthesis and characterization of fluorinated polyionomers. Part I: polyperfluoro-sulfonylethoxy propylene vinyl ether sulfonimides containing aryl sulfonic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfone-stabilized carbanions for the reversible covalent capture of a posttranslationally-generated cysteine oxoform found in protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Fluoromethylation
Welcome to the technical support center for fluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during fluoromethylation experiments in a question-and-answer format.
Question: My reaction yield is very low or I'm observing no product formation. What are the common causes and how can I improve it?
Answer:
Low or no yield in a fluoromethylation reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Moisture or Air Sensitivity: Many fluoromethylation reagents and the organometallic intermediates they may form are sensitive to moisture and atmospheric oxygen.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by using a solvent purification system.
-
-
Reagent Quality and Activity: The fluoromethylating agent may have degraded over time, or the catalyst may be inactive.
-
Solution: Use freshly opened or properly stored reagents. If possible, test the activity of the reagent on a reliable model reaction. For catalytic reactions, ensure the catalyst has not been deactivated by impurities.
-
-
Incorrect Reaction Temperature: The reaction may have a narrow optimal temperature range.
-
Solution: If the reaction is known to be exothermic, ensure efficient cooling to prevent decomposition of reactants or products. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to byproduct formation. A temperature screen is often a valuable optimization step.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.
-
Solution: Screen a range of anhydrous solvents with varying polarities (e.g., THF, DCM, MeCN, DMF). The solubility of all reaction components is critical for a homogeneous reaction mixture.
-
-
Sub-optimal Base: For reactions requiring a base, its strength and steric properties are critical.
-
Solution: The choice of base can influence the deprotonation equilibrium and the rate of side reactions. A screening of different bases (e.g., organic amines, carbonate salts, or non-nucleophilic bases like DBU) can be beneficial.
-
Question: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer:
Byproduct formation is a common challenge in fluoromethylation. Identifying the byproducts can provide valuable clues for optimizing the reaction conditions.
Common Byproducts & Mitigation Strategies:
-
Over-fluorination: In some cases, multiple fluoromethyl groups can be introduced.
-
Solution: Carefully control the stoichiometry of the fluoromethylating agent. Using a slight excess of the substrate can sometimes favor mono-fluoromethylation. Lowering the reaction temperature may also improve selectivity.
-
-
Decomposition of Starting Material or Product: Fluoromethylating agents can be harsh, leading to the degradation of sensitive functional groups.
-
Solution: Lower the reaction temperature and shorten the reaction time. The use of a milder fluoromethylating agent, if available, should be considered. Protecting sensitive functional groups prior to the fluoromethylation step may be necessary.
-
-
Hydrolysis of the Fluoromethylating Agent: In the presence of trace amounts of water, many fluoromethylating agents can hydrolyze, reducing their effective concentration and introducing acidic byproducts (like HF) that can complicate the reaction.
-
Solution: As mentioned previously, ensure strictly anhydrous conditions. The addition of a non-nucleophilic base can help to scavenge any acidic byproducts.
-
Question: My starting material is not fully consumed, even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a frustrating issue that often points to problems with reactivity or reaction equilibrium.
Strategies to Improve Conversion:
-
Increase Reagent Equivalents: A modest increase in the equivalents of the fluoromethylating agent or a key catalyst can sometimes improve conversion. However, this should be done cautiously as it can also lead to more byproducts.
-
Higher Temperature: If the reactants and products are stable at higher temperatures, increasing the reaction temperature can enhance the reaction rate.
-
Change of Solvent or Catalyst: A different solvent might better solvate the reactants and intermediates, leading to improved reactivity. Similarly, a more active catalyst system could be explored.
-
Removal of a Byproduct: If the reaction is reversible and produces a volatile byproduct, its removal (e.g., by conducting the reaction under vacuum or with a Dean-Stark trap) can shift the equilibrium towards the product.
Frequently Asked Questions (FAQs)
What are the main classes of fluoromethylation reactions?
Fluoromethylation reactions can be broadly categorized based on the nature of the fluoromethylating agent:
-
Nucleophilic Fluoromethylation: These reactions employ a nucleophilic "CH2F-" synthon to react with an electrophilic substrate.
-
Electrophilic Fluoromethylation: These reactions utilize an electrophilic "CH2F+" source that reacts with a nucleophilic substrate.
-
Radical Fluoromethylation: These methods involve the generation of a fluoromethyl radical (•CH2F) which then participates in the reaction.
How do I choose the right fluoromethylating agent for my reaction?
The choice of reagent depends on several factors, including the nature of your substrate (nucleophilic vs. electrophilic), the desired bond to be formed (C-C, C-N, C-O, etc.), and the functional group tolerance of the reaction. Reviewing the literature for similar transformations is the best starting point.
What are the key safety precautions when handling fluoromethylating agents?
Many fluoromethylating agents are toxic, corrosive, and/or moisture-sensitive. Always consult the Safety Data Sheet (SDS) before use. Key safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Being aware of the potential for the generation of hazardous byproducts like hydrogen fluoride (HF). Have an appropriate quenching agent and emergency plan in place.
How can I purify my fluoromethylated product?
Standard purification techniques such as column chromatography, recrystallization, and distillation are commonly used for fluorinated compounds. However, the presence of fluorine can alter the polarity and volatility of a molecule. It may be necessary to screen different solvent systems for chromatography or to use specialized techniques like fluorous solid-phase extraction for highly fluorinated compounds.
Quantitative Data on Reaction Optimization
The following tables provide examples of how reaction conditions can be optimized for fluoromethylation reactions.
Table 1: Effect of Photocatalyst and Solvent on the Yield of C-H Difluoromethylation of 1-methyl quinoxolin-2-one
| Entry | Photocatalyst | Solvent | Yield (%) |
| 1 | Eosin Y | DMSO | 64 |
| 2 | Rose Bengal (RB) | DMSO | 72 |
| 3 | Eosin B | DMSO | 55 |
| 4 | Fluorescein | DMSO | 48 |
| 5 | Rhodamine B | DMSO | 45 |
| 6 | Acridine Red | DMSO | 35 |
| 7 | Methylene Blue | DMSO | 25 |
| 8 | 4CzIPN | DMSO | 58 |
| 9 | Rose Bengal (RB) | DMF | 65 |
| 10 | Rose Bengal (RB) | DMA | 62 |
| 11 | Rose Bengal (RB) | NMP | 55 |
| 12 | Rose Bengal (RB) | CH3CN | 45 |
| 13 | Rose Bengal (RB) | Dioxane | 34 |
| 14 | Rose Bengal (RB) | THF | 25 |
| 15 | Rose Bengal (RB) | DCE | 20 |
| 16 | Rose Bengal (RB) | Toluene | <10 |
Data adapted from a study on the direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
Detailed Experimental Protocols
Protocol 1: Electrophilic Fluorination of a 1,2-Dihydropyridine using Selectfluor®
This protocol describes a general procedure for the electrophilic fluorination of 1,2-dihydropyridines.
Materials:
-
1,2-dihydropyridine substrate
-
Selectfluor®
-
Anhydrous acetonitrile
-
3 Å molecular sieves
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
To a solution of the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) in the presence of 3 Å molecular sieves, is slowly added dropwise a solution of Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL) at 0°C under an argon atmosphere.
-
The reaction mixture is stirred for 10 minutes at 0 °C.
-
The temperature is then slowly raised to room temperature and the reaction is monitored by TLC until completion.
-
Upon completion, the reaction mixture is concentrated in vacuo to dryness.
-
The residue is then diluted with diethyl ether (15 mL) and filtered to remove insoluble materials.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired 3-fluoro-3,6-dihydropyridine.
Protocol 2: Radical C-H Difluoromethylation of Heterocycles using Photoredox Catalysis
This protocol provides a general method for the direct C-H difluoromethylation of heteroarenes.
Materials:
-
Heteroarene substrate
-
Sodium difluoromethanesulfinate (CF2HSO2Na)
-
Rose Bengal (RB) photocatalyst
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Green LEDs
-
Schlenk tube and magnetic stir bar
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene (0.1 mmol), CF2HSO2Na (0.4 mmol), and Rose Bengal (0.002–0.005 mmol, 2–5 mol%).
-
Add anhydrous DMSO (1.0 mL) to the Schlenk tube.
-
The mixture is then stirred and irradiated by two 3 W green LEDs at room temperature for 24 hours.
-
After the reaction is complete, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).
-
The combined organic phases are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica gel to afford the desired difluoromethylated product.
Visual Guides
The following diagrams illustrate common workflows and decision-making processes in the optimization of fluoromethylation reactions.
Technical Support Center: Handling Highly Reactive Organolithiums
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly reactive organolithium reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with highly reactive organolithiums?
A1: Highly reactive organolithiums, such as tert-butyllithium, are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[1][2] They are also corrosive and can cause severe burns upon skin contact. Reactions involving these reagents can be highly exothermic, leading to a risk of fire or explosion if not properly controlled.
Q2: What are the ideal storage conditions for organolithium reagents?
A2: To maximize shelf life and maintain reactivity, organolithium reagents should be stored in a dedicated, explosion-proof refrigerator at temperatures below 10°C.[3] It is crucial to store them under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture and oxygen.
Q3: How can I tell if my organolithium reagent has degraded?
A3: Visual inspection can often reveal degradation. The presence of a fine white precipitate (lithium hydride or lithium alkoxides) or a change in color to orange or brown can indicate decomposition.[3][4] However, the most reliable method to determine the active concentration of your reagent is through titration.
Q4: Is it necessary to titrate a new bottle of an organolithium reagent?
A4: Yes, it is highly recommended to titrate a new bottle of any organolithium reagent before use. The concentration stated on the manufacturer's label is an approximation and can change over time. For precise and reproducible results, regular titration is essential.
Q5: What are the best solvents for running reactions with organolithiums?
A5: The choice of solvent depends on the specific reaction. Hydrocarbon solvents like hexanes and pentane are generally preferred for storage and many reactions as they are less reactive towards organolithiums.[5] Ethereal solvents like tetrahydrofuran (THF) and diethyl ether can accelerate reactions by breaking down organolithium aggregates, but they can also be attacked by the organolithium reagent, especially at higher temperatures.[3]
Troubleshooting Guide
Problem 1: My reaction is giving a low or no yield.
| Possible Cause | Troubleshooting Steps |
| Degraded Organolithium Reagent | The actual concentration of the organolithium may be lower than expected. Solution: Titrate the organolithium solution immediately before use to determine its active concentration. |
| Presence of Moisture or Oxygen | Organolithiums are extremely sensitive to water and air. Trace amounts can quench the reagent and halt the reaction. Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Incorrect Reaction Temperature | Some organolithium reactions have a narrow optimal temperature range. Solution: Carefully review the literature for the recommended temperature for your specific transformation. Ensure your reaction is being adequately cooled and the temperature is monitored throughout the addition of the organolithium. |
| Poor Quality Substrate or Other Reagents | Impurities in your starting materials or other reagents can interfere with the reaction. Solution: Purify your substrate and ensure all other reagents are of high quality and anhydrous. |
Problem 2: I am observing unexpected side products.
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvent | At elevated temperatures, some organolithiums (especially tert-butyllithium) can deprotonate ethereal solvents like THF.[3] Solution: Maintain a low reaction temperature (e.g., -78°C) when using ethereal solvents. If possible, consider using a less reactive hydrocarbon solvent. |
| Halogen-Metal Exchange | If your substrate contains a halide, lithium-halogen exchange can occur, leading to undesired products. Solution: This is a common and often useful reaction, but if it is an unwanted side reaction, consider using a different synthetic route or protecting the halide if possible. |
| Competing Deprotonation | Organolithiums are strong bases and may deprotonate acidic protons on your substrate instead of acting as a nucleophile. Solution: If you are targeting nucleophilic addition, ensure there are no acidic protons (e.g., -OH, -NH, -SH, terminal alkynes) on your substrate.[6] If deprotonation is the desired outcome, ensure you are using the correct stoichiometry of the organolithium reagent. |
Problem 3: The color of my reaction is not what I expected.
| Possible Cause | Troubleshooting Steps |
| Formation of Colored Intermediates | Many organolithium reactions proceed through colored intermediates. Solution: A color change upon addition of the organolithium is often normal. Consult the literature for expected color changes for your specific reaction. |
| Impurity-Related Color | Trace impurities can sometimes lead to unexpected colors. Solution: Ensure all reagents and solvents are pure. If the reaction still proceeds to give the desired product, the color may not be a significant issue. |
| Decomposition | A dark brown or black color can sometimes indicate decomposition of the reagent or reaction mixture. Solution: Ensure the reaction is being carried out under strictly anhydrous and anaerobic conditions at the correct temperature. |
Quantitative Data
Table 1: Relative Basicity of Common Organolithium Reagents
The reactivity of organolithium reagents as bases can be estimated by the pKa of their conjugate acids. A higher pKa value for the conjugate acid corresponds to a stronger base.
| Organolithium Reagent | Conjugate Acid | Approximate pKa of Conjugate Acid |
| tert-Butyllithium (t-BuLi) | tert-Butane | ~53 |
| sec-Butyllithium (s-BuLi) | sec-Butane | ~51 |
| n-Butyllithium (n-BuLi) | n-Butane | ~50 |
| Methyllithium (MeLi) | Methane | ~48 |
Source: Approximate pKa values are based on data from various sources.[7]
Table 2: Stability of n-Butyllithium in Different Solvents at 20°C
The stability of organolithium reagents is highly dependent on the solvent and temperature. Ethereal solvents can coordinate to the lithium, increasing reactivity but also promoting decomposition.
| Solvent | Half-life (t½) |
| Hexane | Stable for extended periods |
| Diethyl Ether | ~31 hours |
| Tetrahydrofuran (THF) | ~1.78 hours |
Source: Data extrapolated from studies on organolithium stability.[8]
Experimental Protocols
Protocol 1: Titration of n-Butyllithium with Diphenylacetic Acid
This protocol allows for the accurate determination of the molarity of an n-butyllithium solution.
Materials:
-
Diphenylacetic acid, accurately weighed (approx. 100 mg)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium solution to be titrated
-
Dry, gas-tight syringes and needles
-
Flame-dried glassware under an inert atmosphere
Procedure:
-
To a flame-dried, 25 mL round-bottom flask containing a magnetic stir bar, add approximately 100 mg of diphenylacetic acid. Record the exact mass.
-
Under a positive pressure of argon or nitrogen, add 5-10 mL of anhydrous THF to the flask and stir until the diphenylacetic acid has dissolved.
-
Slowly add the n-butyllithium solution dropwise from a 1 mL syringe.
-
A persistent yellow color indicates the endpoint of the titration. This is due to the formation of the dianion of diphenylacetic acid.
-
Record the volume of n-butyllithium solution added.
-
Repeat the titration at least two more times and average the results.
Calculation: Molarity of n-BuLi = (moles of diphenylacetic acid) / (average volume of n-BuLi solution in Liters)
Protocol 2: Safe Quenching of Excess tert-Butyllithium
This protocol describes the safe neutralization of a highly reactive organolithium reagent.
Materials:
-
Excess tert-butyllithium solution
-
Anhydrous isopropanol
-
Anhydrous heptane or hexane
-
Large flask equipped with a stir bar and an addition funnel, under an inert atmosphere
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
In the reaction flask, prepare a 2M solution of isopropanol in heptane or hexane.
-
Cool the isopropanol solution to -78°C using a dry ice/acetone bath.
-
Dilute the excess tert-butyllithium solution with an equal volume of anhydrous heptane or hexane in the addition funnel.
-
Slowly add the diluted tert-butyllithium solution dropwise to the cold, stirred isopropanol solution.
-
Maintain a low temperature and control the rate of addition to prevent a rapid exotherm. You should observe gas evolution (butane).
-
Once the addition is complete, allow the mixture to slowly warm to room temperature while still under an inert atmosphere.
-
Once the reaction has ceased (no more gas evolution), the mixture can be safely treated with a slow, dropwise addition of water, followed by an acidic workup if necessary.
Visualizations
Caption: A flowchart for troubleshooting common issues in organolithium reactions.
Caption: A workflow for the safe handling and quenching of highly reactive organolithiums.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Generation of Fluorinated Carbanions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated carbanions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating fluorinated carbanions?
A1: Fluorinated carbanions are typically generated through several key methods:
-
Deprotonation of hydrofluorocarbons (HFCs): This involves the removal of a proton from a carbon atom bearing fluorine substituents using a strong base. The acidity of the C-H bond is enhanced by the electron-withdrawing fluorine atoms.
-
Addition of nucleophiles to fluoroolefins: Nucleophiles, most commonly fluoride ions, can add to the double bond of a fluorinated alkene to generate a carbanion.
-
Halogen-metal exchange: An organometallic reagent, such as an organolithium, can exchange with a halogen atom on a fluorinated organic molecule to produce a fluorinated carbanion.
-
Decarboxylation of fluorinated carboxylates: The removal of carbon dioxide from the salt of a fluorinated carboxylic acid can lead to the formation of a fluorinated carbanion intermediate.
Q2: What are the primary side reactions to be aware of when generating fluorinated carbanions?
A2: The generation of fluorinated carbanions is often plagued by several competing side reactions that can significantly reduce the yield of the desired product. The most common side reactions include:
-
Protonation: Fluorinated carbanions are highly basic and can be readily protonated by any available proton source in the reaction mixture, including the solvent, trace water, or even the starting material if it possesses acidic protons.
-
β-Elimination (Fluoride Transfer): This is a notorious decomposition pathway, especially for α-trifluoromethyl carbanions. The carbanion can eliminate a fluoride ion from the β-position to form a difluoroalkene. This process is often irreversible and is a major cause of low yields.
-
Rearrangements: Fluorinated carbanions can undergo rearrangements to form more stable isomers. The specific type of rearrangement depends on the structure of the carbanion.
-
Reaction with Counterion: The nature of the counterion can influence the stability and reactivity of the carbanion, sometimes leading to undesired side reactions.
Troubleshooting Guide
Q3: My reaction to generate a fluorinated carbanion is giving a low yield of the desired product. What are the likely causes and how can I troubleshoot this?
A3: Low yields are a common problem and can often be attributed to the side reactions mentioned above. Here is a step-by-step troubleshooting guide:
1. Identify the Side Products:
-
The first step is to identify the byproducts in your reaction mixture using techniques like GC-MS, LC-MS, and NMR spectroscopy. Common side products include protonated starting material, elimination products (fluoroalkenes), and rearrangement isomers.
2. Address Protonation Issues:
-
Problem: The fluorinated carbanion is being quenched by proton sources.
-
Solutions:
-
Use an aprotic solvent: Ensure your solvent is rigorously dried and deoxygenated. Common choices include anhydrous diethyl ether, tetrahydrofuran (THF), or toluene.
-
Use a non-protic base: If generating the carbanion via deprotonation, select a strong, non-protic base such as lithium diisopropylamide (LDA) or a potassium alkoxide.
-
Control stoichiometry: Use a slight excess of the base to ensure complete deprotonation of the starting material and to consume any trace proton sources.
-
Low temperature: Perform the reaction at low temperatures (e.g., -78 °C) to slow down the rate of protonation.
-
3. Minimize β-Elimination:
-
Problem: The fluorinated carbanion is decomposing via fluoride elimination.
-
Solutions:
-
Low Temperature: This is the most critical parameter. Generating and reacting the carbanion at very low temperatures (e.g., -78 °C or lower) can significantly suppress the rate of elimination.
-
Choice of Counterion: The counterion plays a crucial role. Less coordinating cations, such as cesium or potassium, can sometimes stabilize the carbanion and reduce elimination compared to lithium.
-
Rapid Trapping: Add the electrophile to the reaction mixture as soon as the carbanion is formed, or even generate the carbanion in the presence of the electrophile (in situ trapping). This minimizes the lifetime of the free carbanion, reducing the opportunity for it to decompose.
-
Flow Chemistry: For highly unstable carbanions, using a flow microreactor can allow for very short residence times at low temperatures, enabling the generation and immediate reaction of the carbanion before it can decompose.
-
4. Control Rearrangements:
-
Problem: The generated carbanion is rearranging to a more stable isomer.
-
Solutions:
-
Structural Modification: If possible, modify the structure of the starting material to disfavor rearrangement pathways.
-
Low Temperature and Rapid Trapping: Similar to minimizing elimination, performing the reaction at low temperatures and trapping the carbanion quickly can prevent it from having enough thermal energy or time to rearrange.
-
The following diagram illustrates a general troubleshooting workflow:
Technical Support Center: Purification of Fluorinated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify using standard chromatography?
A1: The unique properties of the carbon-fluorine (C-F) bond can lead to purification challenges. The high electronegativity of fluorine can alter a molecule's polarity, dipole moment, and intermolecular interactions in ways that are not always intuitive. This can result in unexpected elution profiles on standard silica or C18 columns, co-elution with non-fluorinated impurities, or poor peak shape. Highly fluorinated compounds, in particular, exhibit "fluorous" behavior, meaning they have limited solubility in common organic solvents and prefer to interact with other fluorinated molecules.
Q2: What is "fluorous" chemistry, and how can it be used for purification?
A2: Fluorous chemistry leverages the principle of "like dissolves like." Highly fluorinated compounds are preferentially soluble in fluorous solvents (e.g., perfluorohexane) and will selectively retain on fluorous stationary phases.[1] This property can be exploited for purification using techniques like Fluorous Solid-Phase Extraction (F-SPE). By tagging a non-fluorinated molecule with a "fluorous ponytail," it can be easily separated from non-tagged species.
Q3: When should I consider using a fluorinated stationary phase for HPLC?
A3: Fluorinated HPLC phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can offer alternative selectivity compared to traditional C8 or C18 phases.[2] They are particularly useful for:
-
Separating positional isomers of fluorinated aromatics.
-
Retaining highly polar fluorinated compounds that show little retention on conventional reversed-phase columns.
-
Improving peak shape for basic fluorinated compounds.
Q4: Can I use standard visualization techniques (e.g., UV, iodine) for TLC of fluorinated compounds?
A4: While many fluorinated compounds are UV active, some may have weak chromophores. In such cases, standard visualization techniques like iodine staining can be effective. However, for highly fluorinated, non-UV active compounds, specific stains like potassium permanganate or phosphomolybdic acid may be necessary. It is always recommended to test a few different visualization methods to find the most suitable one for your compound.
Troubleshooting Guides
Flash Chromatography
Problem: My fluorinated compound is not separating from impurities on a standard silica gel column.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of your fluorinated compound may be different than anticipated. Screen a wider range of solvent systems using Thin Layer Chromatography (TLC), including systems with both more and less polar eluents. Consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to your standard hexane/ethyl acetate system. |
| Compound Instability on Silica | Some fluorinated compounds can be sensitive to the acidic nature of silica gel. Perform a 2D TLC to check for on-plate degradation. If instability is observed, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina or Florisil®.[3] |
| Strong On-Column Retention | Highly fluorinated compounds can sometimes exhibit very strong interactions with the silica surface, leading to broad peaks or failure to elute. If your compound is streaking on TLC, try adding a small amount of a polar modifier like acetic acid or triethylamine to the eluent to improve peak shape. |
| Co-elution with a Structurally Similar Impurity | If the impurity is a non-fluorinated analog or an isomer, separation can be challenging. Consider using a different stationary phase with alternative selectivity, such as a fluorinated phase or alumina.[2][3] |
Crystallization
Problem: I am unable to crystallize my fluorinated organic compound.
| Possible Cause | Troubleshooting Steps |
| Poor Solvent Choice | The solubility of fluorinated compounds can be unpredictable. Screen a wide variety of solvents, including both polar and non-polar options. Consider solvent systems that are less commonly used for non-fluorinated compounds, such as fluorinated solvents (e.g., perfluorohexane) or mixtures containing them. Highly fluorinated compounds often have good solubility in fluorinated solvents and poor solubility in hydrocarbon solvents. |
| Supersaturation Not Reached | The solution may not be concentrated enough for crystals to form. Slowly evaporate the solvent from the solution. If using a solvent mixture, try slowly adding a "non-solvent" (a solvent in which your compound is poorly soluble) to induce crystallization. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Try to pre-purify the compound using another technique like flash chromatography before attempting crystallization. |
| Compound is an Oil at Room Temperature | If the compound has a low melting point, it may not crystallize at room temperature. Try cooling the solution slowly in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce nucleation. |
Fluorous Solid-Phase Extraction (F-SPE)
Problem: Poor recovery of my fluorous-tagged compound during F-SPE.
| Possible Cause | Troubleshooting Steps |
| Incomplete Retention on the Cartridge | The loading or washing solvent may be too "fluorophilic," causing your compound to elute prematurely. Use a more "fluorophobic" loading/washing solvent. Common fluorophobic wash solvents include mixtures of an organic solvent with water (e.g., 80:20 MeOH:H₂O).[1] |
| Incomplete Elution from the Cartridge | The elution solvent may not be "fluorophilic" enough to displace your compound from the fluorous stationary phase. Use a more fluorophilic elution solvent. Common fluorophilic eluents include pure methanol, acetonitrile, or THF.[1] |
| Sample Overload | The amount of crude sample loaded onto the cartridge exceeds its capacity. Reduce the amount of sample loaded or use a larger F-SPE cartridge. A general guideline is to load no more than 5-10% of the mass of the fluorous silica gel.[1] |
| Precipitation on the Cartridge | If the non-fluorous components of your reaction mixture are not soluble in the fluorophobic wash solvent, they can precipitate and clog the cartridge. Reduce the sample loading and consider a different fluorophobic wash solvent system.[1] |
Quantitative Data Summary
Table 1: Typical Recovery Rates for Fluorous Solid-Phase Extraction (F-SPE)
| Compound Type | Fluorophobic Wash Solvent | Fluorophilic Elution Solvent | Typical Recovery (%) |
| Fluorous-tagged small molecule | 80:20 Methanol/Water | Methanol | >95 |
| Fluorous-tagged peptide | 90:10 DMF/Water | Tetrahydrofuran (THF) | 90-95 |
| Perfluoroalkyl carboxylic acids (PFCAs) | - | Methanol | 95.3 - 102.8[4] |
Note: Recovery rates can vary depending on the specific compound, fluorous tag, and experimental conditions.
Experimental Protocols
Detailed Protocol for Flash Chromatography of a Moderately Fluorinated Compound
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.35 and good separation from impurities.
-
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Step-by-Step Fluorous Solid-Phase Extraction (F-SPE) Protocol
This protocol is for the separation of a fluorous-tagged compound from non-fluorinated reagents and byproducts.
-
Cartridge Conditioning:
-
Place an F-SPE cartridge on a vacuum manifold.
-
Wash the cartridge with one column volume of a fluorophilic solvent (e.g., methanol or THF) to activate the fluorous stationary phase.[1]
-
Equilibrate the cartridge with two column volumes of the fluorophobic wash solvent (e.g., 80:20 methanol/water).[1] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the fluorophobic wash solvent.
-
Load the sample solution onto the conditioned F-SPE cartridge.
-
Apply gentle vacuum to slowly draw the sample through the sorbent bed.
-
-
Fluorophobic Wash:
-
Wash the cartridge with 3-5 column volumes of the fluorophobic solvent to elute the non-fluorinated compounds.[1]
-
Collect this fraction, which contains the desired non-fluorinated product if a fluorous tag was used on a reagent.
-
-
Fluorophilic Elution:
-
Place a clean collection vessel under the cartridge.
-
Elute the fluorous-tagged compound with 3-5 column volumes of a fluorophilic solvent (e.g., methanol or THF).[1]
-
Collect this fraction.
-
-
Product Isolation (and Tag Removal if necessary):
-
Evaporate the solvent from the collected fluorophilic fraction to isolate the fluorous-tagged compound.
-
If a cleavable fluorous tag was used, proceed with the appropriate de-tagging protocol. After cleavage, another F-SPE can be performed to separate the de-tagged product from the fluorous tag.
-
Mandatory Visualizations
Caption: Decision tree for selecting a primary purification technique.
Caption: Troubleshooting workflow for low recovery in F-SPE.
References
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. youtube.com [youtube.com]
- 4. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Prevent Decomposition of Fluorinated Organometallics
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the handling and strategic use of fluorinated organometallic compounds. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, storage, and reaction setup. Our goal is to equip researchers with the knowledge to mitigate decomposition and ensure the successful application of these valuable reagents.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Trifluoromethylation Reactions Using Ruppert-Prakash Reagent (TMSCF₃)
Possible Causes and Solutions:
-
Reagent Decomposition: The Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF₃) can degrade over time, especially if not stored properly.
-
Solution: Purchase fresh reagent if yours is more than a year old or has been stored improperly. For solutions in solvents like THF, be aware of a recommended shelf life of about 12 months.[1] Always store TMSCF₃ at the recommended temperature of 2-8°C.
-
-
Inactive Catalyst: The fluoride or alkoxide initiator is crucial for the reaction.
-
Solution: Use a freshly opened and anhydrous source of the initiator (e.g., tetrabutylammonium fluoride - TBAF, or potassium tert-butoxide). Ensure the initiator is soluble in the reaction medium.
-
-
Presence of Water: TMSCF₃ and the trifluoromethyl anion intermediate are highly sensitive to moisture.
-
Solution: Rigorously dry all glassware, solvents, and starting materials. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Incorrect Reaction Temperature: The stability of the trifluoromethyl anion is temperature-dependent.
-
Solution: Maintain the recommended low temperature for the specific substrate during the addition of TMSCF₃ and the initiator.
-
Issue 2: Poor Results with Fluorinated Grignard Reagents
Possible Causes and Solutions:
-
Failed Grignard Formation: The high strength of the C-F bond can make the formation of fluorinated Grignard reagents challenging.
-
Solution: Use highly activated magnesium (Rieke magnesium) or entrainment methods with a more reactive halide (e.g., 1,2-dibromoethane).
-
-
Single-Electron Transfer (SET) Side Reactions: Fluorinated Grignard reagents are prone to decomposition via SET pathways, especially in coordinating solvents like THF. This can lead to homocoupling and other byproducts.
-
Solution: A highly effective strategy is to perform a solvent switch after the formation of the Grignard reagent. Remove the THF under vacuum and replace it with a non-coordinating solvent like dichloromethane (DCM) before proceeding with the reaction.
-
-
Reagent Incompatibility: The high reactivity of Grignard reagents can lead to side reactions with certain functional groups on the substrate.
-
Solution: Protect sensitive functional groups (e.g., alcohols, amines, acidic protons) before introducing the Grignard reagent.
-
Issue 3: Decomposition of Perfluoroalkyllithium Reagents
Possible Causes and Solutions:
-
Thermal Instability: Perfluoroalkyllithium reagents are notoriously unstable and can decompose rapidly, even at low temperatures.
-
Solution: Prepare and use these reagents in situ at very low temperatures (typically -78°C or lower). Avoid any warming of the reaction mixture.
-
-
β-Fluoride Elimination: This is a common decomposition pathway for perfluoroalkyllithiums with fluorine atoms on the β-carbon.
-
Solution: Use the reagent immediately after its formation. If possible, choose a reagent that lacks β-fluorines.
-
-
Reaction with Solvent: Ethereal solvents like THF can be attacked by highly reactive organolithiums.
-
Solution: Use less reactive, non-coordinating solvents like pentane or hexane if the reaction conditions allow.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store my fluorinated organometallic reagents?
-
A1: Most fluorinated organometallics are sensitive to air, moisture, and heat. They should be stored in a cool, dry place under an inert atmosphere (argon or nitrogen). For specific reagents like trifluoromethyltrimethylsilane (TMSCF₃), a storage temperature of 2-8°C is recommended. Always consult the Safety Data Sheet (SDS) for specific storage instructions. For solutions of TMSCF₃ in THF, a shelf life of 12 months is suggested.[1]
-
-
Q2: What are the signs of decomposition in my fluorinated organometallic reagent?
-
A2: Visual signs can include a change in color, precipitation of salts (e.g., lithium fluoride), or gas evolution. For reagents in solution, a decrease in the concentration of the active species is a clear indicator. It is highly recommended to titrate organometallic solutions periodically to determine their exact concentration.
-
-
Q3: Are there any specific materials I should avoid when working with these reagents?
-
A3: Avoid contact with water, alcohols, and other protic solvents unless it is part of a controlled quench. Some highly reactive reagents can also react with certain plastics and elastomers, so ensure your septa and syringe components are compatible. Glassware should always be oven-dried before use.
-
Reaction and Prevention Strategies
-
Q4: What is β-hydride elimination and how can I prevent it with my fluorinated organometallic compound?
-
A4: β-hydride elimination is a common decomposition pathway where a hydrogen atom on the carbon β to the metal is transferred to the metal, forming a metal hydride and an alkene. While less common with highly fluorinated alkyl chains due to the strength of the C-F bond, it can still be a concern. To prevent this, you can:
-
Use alkyl groups that lack β-hydrogens (e.g., methyl, neopentyl).
-
Employ ligands that create a steric environment that prevents the required geometry for elimination.
-
Choose substrates where the resulting alkene would be highly strained (e.g., at a bridgehead position).
-
-
-
Q5: How can I improve the stability of my fluorinated organometallic complex during a reaction?
-
A5: The choice of ligands is crucial.
-
Sterically bulky ligands: These can protect the metal center from unwanted side reactions. For example, bulky phosphine or N-heterocyclic carbene (NHC) ligands can enhance stability.
-
Electron-donating ligands: These can increase the electron density at the metal center, which can in some cases stabilize the metal-carbon bond.
-
Chelating ligands: Bidentate or tridentate ligands can form more stable complexes compared to monodentate ligands due to the chelate effect.
-
-
-
Q6: My reaction with a fluorinated organocuprate is not working. What could be the problem?
-
A6: Fluorinated organocuprates can be challenging to prepare and handle.
-
Purity of the Copper Salt: Ensure you are using a pure and anhydrous copper(I) salt. Impurities can significantly affect the reaction.
-
Stoichiometry: The ratio of the organolithium or Grignard reagent to the copper salt is critical. The formation of higher-order cuprates may be necessary for some transformations.
-
Temperature: These reagents are often thermally sensitive and should be prepared and used at low temperatures.
-
-
Data Presentation
Table 1: Storage and Stability of Common Fluorinated Organometallic Reagents
| Reagent | Common Name | Formula | Recommended Storage Temperature | Reported Shelf Life | Common Decomposition Pathways |
| Trifluoromethyltrimethylsilane | Ruppert-Prakash Reagent | CF₃Si(CH₃)₃ | 2-8°C | ~12 months (in THF solution)[1] | Hydrolysis, Peroxide formation (in etheral solvents) |
| Perfluoroalkyllithiums | - | RfLi | ≤ -78°C (use in situ) | Minutes to hours | β-Fluoride elimination, Reaction with solvent |
| Perfluorinated Grignard Reagents | - | RfMgX | Prepare and use fresh | Varies, generally low | Single-Electron Transfer (SET), Reaction with solvent |
| (Trifluoromethyl)copper(I) | - | "CF₃Cu" | Prepare and use in situ | Varies depending on ligands | Thermal decomposition |
Experimental Protocols
Protocol 1: Synthesis of Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent)
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Trimethylsilyl chloride
-
Bromotrifluoromethane
-
Tris(diethylamino)phosphine
-
Anhydrous solvent (e.g., benzonitrile)
Procedure:
-
Assemble a dry, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a septum under an inert atmosphere (argon or nitrogen).
-
Charge the flask with the anhydrous solvent and the phosphorus reagent.
-
Cool the flask to the recommended temperature (e.g., -50 to -60 °C) using a cooling bath.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Condense bromotrifluoromethane into the reaction mixture via the dry ice condenser.
-
Allow the reaction to proceed at the low temperature for the specified time, monitoring by appropriate analytical techniques (e.g., ¹⁹F NMR).
-
Upon completion, the reaction is carefully quenched and worked up.
-
The product is purified by fractional distillation.
For detailed and specific amounts and reaction conditions, please refer to the original literature.
Protocol 2: Titration of Organolithium Reagents
A common method for determining the concentration of organolithium reagents is by titration with a known amount of a suitable indicator until a color change is observed.
Materials:
-
Anhydrous solvent (e.g., THF)
-
Indicator (e.g., N-benzylidenebenzylamine, diphenylacetic acid)
-
Standardized solution of a secondary alcohol (e.g., sec-butanol in xylene)
-
Dry syringes and needles
Procedure:
-
To a dry, argon-flushed flask, add a small amount of the indicator and dissolve it in the anhydrous solvent.
-
Cool the solution to 0°C.
-
Slowly add a known volume of the organolithium solution to be titrated until the characteristic color change of the endpoint is reached and persists.
-
Record the volume of the organolithium solution added.
-
Alternatively, add a known amount of the organolithium solution to an excess of the indicator and back-titrate with the standardized alcohol solution.
-
Calculate the molarity of the organolithium reagent.
Mandatory Visualizations
Caption: Major decomposition pathways for fluorinated organometallics.
Caption: A logical workflow for troubleshooting failed reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of Fluoromethyllithium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity and stability of fluoromethyllithium (CH₂FLi). Careful consideration of the solvent system is critical for successful and reproducible outcomes in reactions involving this highly reactive and unstable reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reactions involving fluoromethyllithium?
A1: Due to the inherent instability of fluoromethyllithium, a mixed solvent system of tetrahydrofuran (THF) and diethyl ether (Et₂O) in a 1:1 ratio is strongly recommended for its generation and subsequent reactions. It is crucial to adhere strictly to established reaction conditions to ensure success.
Q2: Why is a mixed THF/Et₂O solvent system preferred over a single solvent?
A2: While specific comparative studies on fluoromethyllithium are scarce, the preference for a mixed solvent system is likely due to a balance of properties. THF is a more polar and better coordinating solvent than diethyl ether, which can help to solvate the lithium cation, potentially breaking down aggregates of the organolithium reagent and increasing its reactivity. However, THF is also more susceptible to deprotonation by highly basic organometallics. Diethyl ether is less reactive towards organolithiums but is also a poorer coordinating solvent. The 1:1 mixture likely provides a compromise, offering sufficient solvating power to promote reactivity while minimizing solvent-based side reactions and decomposition.
Q3: Can I use other ethereal solvents like 1,2-dimethoxyethane (DME) or 2-methyltetrahydrofuran (2-MeTHF)?
A3: There is limited experimental data available for the use of other ethereal solvents with fluoromethyllithium.
-
DME is a stronger coordinating solvent than THF and can significantly influence the aggregation state and reactivity of organolithium reagents. However, its effect on the stability of the highly sensitive fluoromethyllithium has not been well-documented.
-
2-MeTHF has been shown to be more stable towards some highly basic organolithium reagents compared to THF.[1] This could potentially offer stability benefits, but its efficacy in solvating and promoting the desired reactivity of fluoromethyllithium needs to be evaluated on a case-by-case basis. Caution is advised when deviating from the established THF/Et₂O protocol.
Q4: How does the solvent affect the aggregation state of fluoromethyllithium, and why is this important?
A4: Organolithium reagents exist in solution as aggregates (dimers, tetramers, etc.), and the solvent plays a crucial role in the equilibrium between these forms.[2][3] More coordinating solvents like ethers can break down larger aggregates into smaller, more reactive species. Computational studies on fluoromethyllithium in dimethyl ether suggest that the solvent stabilizes charge-separated, monomeric structures, although dimers may still be present. The aggregation state is critical as different aggregates can exhibit different reactivities and selectivities. Consistent solvent composition is therefore key to achieving reproducible results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired fluoromethylated product. | 1. Decomposition of fluoromethyllithium: This is the most common issue. The reagent is highly unstable. | • Ensure the reaction is carried out at a very low temperature (typically -78 °C).• Use freshly prepared fluoromethyllithium immediately.• Strictly adhere to the recommended 1:1 THF/Et₂O solvent system. |
| 2. Solvent-related side reactions: THF can be deprotonated by highly basic organolithiums, leading to consumption of the reagent. | • Maintain a low reaction temperature to minimize the rate of solvent deprotonation.• Avoid prolonged reaction times. | |
| 3. Poor quality of solvents: Water or other impurities in the solvents can quench the organolithium reagent. | • Use freshly distilled, dry, and deoxygenated solvents. THF should be distilled from sodium/benzophenone, and diethyl ether from an appropriate drying agent. | |
| Inconsistent reaction outcomes. | 1. Variations in solvent composition: Small changes in the THF/Et₂O ratio can affect the aggregation state and reactivity of fluoromethyllithium. | • Prepare the mixed solvent system accurately by volume before use. |
| 2. Incomplete solvation: If the reaction mixture is not adequately mixed, localized concentrations of reagents can lead to side reactions. | • Ensure efficient stirring throughout the generation and reaction of the fluoromethyllithium. | |
| Formation of unexpected byproducts. | 1. Reaction with the solvent: As mentioned, deprotonation of THF can lead to byproducts. | • Follow the recommendations for minimizing solvent-related side reactions. |
| 2. Alternative reaction pathways: The reactivity of fluoromethyllithium can be highly dependent on the substrate and reaction conditions. | • Carefully review the literature for similar substrates to anticipate potential side reactions.• Consider modifying the order of addition or reaction temperature. |
Experimental Protocols
General Protocol for the Generation and Use of Fluoromethyllithium
This protocol is a general guideline and should be adapted based on the specific substrate and scale of the reaction.
Materials:
-
Diiodofluoromethane (CH₂FI) or Bromoiodofluoromethane (CH₂FBr)
-
n-Butyllithium (n-BuLi) or Methyllithium (MeLi) in a suitable solvent
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Anhydrous diethyl ether (Et₂O), freshly distilled
-
Electrophile (e.g., aldehyde, ketone)
-
Anhydrous reaction vessel (Schlenk flask) equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Preparation of the Solvent Mixture: Prepare a 1:1 (v/v) mixture of anhydrous THF and anhydrous Et₂O.
-
Reaction Setup: Assemble the reaction vessel under an inert atmosphere (nitrogen or argon) and cool it to -78 °C using a dry ice/acetone bath.
-
Generation of Fluoromethyllithium:
-
To the cooled reaction vessel, add a solution of the fluoromethyl halide (e.g., CH₂FI) in the THF/Et₂O solvent mixture.
-
Slowly add a solution of the alkyllithium reagent (e.g., n-BuLi) dropwise to the stirred solution of the fluoromethyl halide, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for a short period (e.g., 30 minutes) to ensure the complete formation of fluoromethyllithium.
-
-
Reaction with Electrophile:
-
Add a solution of the electrophile in the THF/Et₂O solvent mixture dropwise to the freshly prepared fluoromethyllithium solution, again maintaining the temperature at -78 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable method.
-
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or another appropriate technique.
Data Presentation
Currently, there is a lack of comprehensive, publicly available quantitative data directly comparing the yields of fluoromethyllithium reactions in different solvent systems. Researchers are encouraged to perform their own optimization studies and contribute such data to the scientific community.
Visualizations
Logical Relationship of Solvent Properties and Reactivity
Caption: Solvent influence on fluoromethyllithium reactivity.
Experimental Workflow for Fluoromethylation
Caption: General workflow for fluoromethylation reactions.
References
Technical Support Center: Scaling Up Reactions with Fluorinated Organolithium Reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated organolithium reagents on a larger scale.
Troubleshooting Guide
Scaling up reactions involving highly reactive species like fluorinated organolithiums presents unique challenges. This guide addresses common issues encountered during this process.
| Problem | Potential Cause | Recommended Solution |
| Reaction Failure or Low Yield upon Scale-Up | 1. Inefficient Heat Transfer: Exothermic reactions can lead to localized "hot spots" in larger reactors, causing reagent decomposition.[1][2] | 1a. Improve Heat Exchange: Ensure the reactor has a sufficient surface-area-to-volume ratio. For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat transfer.[3][4][5]1b. Slower Reagent Addition: Control the rate of addition of the organolithium reagent to manage the heat evolution.[1]1c. Lower Initial Temperature: Start the reaction at a lower temperature than in the lab-scale experiment to compensate for the reduced efficiency of heat dissipation. |
| 2. Poor Mixing: Inadequate agitation can lead to localized high concentrations of reagents, promoting side reactions and decomposition.[1][2] | 2a. Optimize Agitation: Use appropriate stirrer geometry and speed for the reactor size and viscosity of the reaction mixture.2b. Baffling: Ensure the reactor is properly baffled to improve mixing efficiency. | |
| 3. Reagent Instability: Fluorinated organolithiums are often thermally unstable and can decompose if not handled quickly and at the correct temperature. Perfluoroalkyllithium intermediates, for example, require very low temperatures to avoid decomposition in batch processes.[3] | 3a. Maintain Low Temperatures: Utilize efficient cooling systems to maintain the required low temperatures throughout the reaction. Cryogenic conditions are often necessary.[2]3b. In Situ Generation: Consider generating the fluorinated organolithium reagent in situ and using it immediately. | |
| Formation of Unexpected Byproducts | 1. Solvent Effects: The choice of solvent can significantly influence the reactivity and stability of organolithium reagents, as well as the solubility of intermediates. Ethereal solvents like THF and diethyl ether can affect the aggregation state and reactivity of the organolithium species.[6] | 1a. Solvent Screening: If feasible, perform small-scale experiments with different anhydrous solvents to identify the optimal one for the scaled-up reaction.1b. Solvent Purity: Ensure the use of high-purity, anhydrous solvents to prevent side reactions with water or other impurities. |
| 2. Reaction with Solvent: At elevated temperatures (even localized), some organolithium reagents can react with ethereal solvents. | 2a. Temperature Control: Strict temperature control is crucial to minimize solvent degradation.2b. Alternative Solvents: In some cases, a less reactive co-solvent or a hydrocarbon solvent might be suitable, although this can affect solubility. | |
| Safety Incidents (e.g., Fire, Runaway Reaction) | 1. Pyrophoric Nature of Reagents: Organolithium reagents can ignite spontaneously on contact with air or moisture.[1] This risk is amplified at larger scales. | 1a. Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).1b. Proper PPE: Use fire-resistant lab coats, safety glasses, and appropriate gloves.[1]1c. Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for metal fires) readily available. |
| 2. Thermal Runaway: Inadequate heat removal can lead to an uncontrolled increase in reaction rate and temperature.[1] | 2a. Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to understand the thermal profile and potential for runaway reactions.[7][8][9]2b. Quenching Strategy: Have a well-defined and tested quenching procedure in place to safely stop the reaction in an emergency. |
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when scaling up reactions with fluorinated organolithium reagents?
The primary safety concerns are the pyrophoric nature of organolithium reagents, the potential for thermal runaway reactions due to high exothermicity, and the handling of potentially toxic and reactive fluorinated compounds. All work must be conducted under a strict inert atmosphere, with appropriate personal protective equipment and emergency procedures in place.[1]
2. How does the choice of solvent impact the scale-up of these reactions?
The solvent plays a critical role in solubilizing reagents and intermediates, stabilizing the organolithium species, and influencing its reactivity. Ethereal solvents like THF and diethyl ether are commonly used but can react with the organolithium at higher temperatures. The choice of solvent can affect aggregation of the organolithium, which in turn impacts its reactivity and the potential for side reactions.[6] When scaling up, changes in solvent volume and composition can affect reaction kinetics and heat transfer.
3. What are the advantages of using a flow reactor for these types of reactions?
Flow reactors offer significant advantages for handling highly reactive and exothermic reactions:
-
Superior Heat Transfer: The high surface-area-to-volume ratio allows for excellent temperature control, minimizing the risk of thermal runaway and reagent decomposition.[3][5]
-
Enhanced Safety: The small reaction volume at any given time reduces the potential hazard of a runaway reaction.
-
Improved Mixing: Efficient mixing in microreactors can lead to better reaction control and higher yields.
-
Scalability: Scaling up can often be achieved by running the flow reactor for a longer duration ("scaling out") rather than increasing the reactor volume.
While flow chemistry presents many benefits, challenges can include reactor fouling or clogging.[2]
4. How can I predict the thermal behavior of my reaction upon scale-up?
Reaction calorimetry is a crucial tool for understanding the thermal properties of a reaction before scaling up.[7][8][9] It provides data on the heat of reaction, heat flow, and the rate of heat generation, which are essential for designing appropriate cooling systems and ensuring safe operation at a larger scale.
5. What are common byproducts in trifluoromethylation reactions using CF3Li, and how can they be minimized?
Common byproducts can arise from the decomposition of the trifluoromethyllithium (CF3Li) reagent, which can occur at temperatures above -78 °C. This decomposition can lead to the formation of difluorocarbene, which can then react with other species in the reaction mixture. To minimize byproduct formation, it is critical to maintain very low temperatures throughout the generation and reaction of CF3Li. The use of flow chemistry can be particularly advantageous for generating and immediately using this unstable reagent, minimizing decomposition.
Data Presentation: Lab vs. Pilot Scale Comparison (Illustrative)
The following tables provide an illustrative comparison of reaction parameters and outcomes when scaling up a hypothetical fluorinated organolithium reaction. Note: These are generalized examples and not from a specific documented process.
Table 1: Reaction Parameters
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (50 L) |
| Reagent Addition Time | 15 minutes | 2 - 4 hours |
| Initial Reaction Temp. | -78 °C | -85 °C |
| Max. Observed Temp. | -75 °C | -70 °C |
| Stirrer Speed | 500 rpm | 150 - 250 rpm (optimized for vessel) |
| Cooling System | Dry Ice/Acetone Bath | Cryogenic Chiller |
Table 2: Reaction Outcomes
| Outcome | Laboratory Scale (100 mL) | Pilot Scale (50 L) |
| Product Yield | 85% | 70 - 75% |
| Key Impurity Level | 0.5% | 1.5 - 2.5% |
| Reaction Time | 1 hour | 4 - 6 hours |
| Safety Observations | Minor exotherm, easily controlled. | Significant exotherm requiring careful monitoring and control. |
Experimental Protocols
Protocol 1: General Procedure for a Laboratory-Scale Reaction with a Fluorinated Organolithium Reagent
-
Glassware Preparation: All glassware must be oven-dried at >120 °C for several hours and assembled hot under a stream of dry argon or nitrogen.
-
Inert Atmosphere: The reaction apparatus is maintained under a positive pressure of inert gas throughout the experiment.
-
Solvent and Reagent Preparation: Anhydrous solvent is cannulated into the reaction flask. The substrate is dissolved in the anhydrous solvent.
-
Cooling: The reaction flask is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: The fluorinated organolithium reagent is added dropwise via syringe or cannula to the stirred solution of the substrate, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Upon completion, the reaction is carefully quenched at low temperature by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride).
-
Workup and Purification: The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified by an appropriate method such as column chromatography.
Visualizations
Caption: A typical experimental workflow for reactions involving fluorinated organolithium reagents.
Caption: A troubleshooting decision tree for addressing low yields in scaled-up reactions.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow — Stoli Chem [stolichem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. media.thurne.se [media.thurne.se]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Instability of Fluorinated Carbanions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal instability of fluorinated carbanions during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the generation and use of fluorinated carbanions.
Issue 1: Rapid Decomposition of the Fluorinated Carbanion Upon Generation
Symptom: Upon addition of the base or fluoride source to generate the fluorinated carbanion, immediate formation of decomposition products (e.g., alkenes from β-elimination) is observed, leading to low or no yield of the desired product.
Possible Causes and Solutions:
-
Inappropriate Temperature: The reaction temperature may be too high, exceeding the thermal stability threshold of the carbanion.
-
Solution: Conduct the reaction at a lower temperature. Many fluorinated carbanion formations require temperatures of -78 °C (dry ice/acetone bath) or even lower. A low-temperature photoreactor setup can be adapted for these reactions.
-
-
Unfavorable Counterion: "Hard" metal counterions like Li⁺ can strongly interact with the fluoride leaving group, accelerating β-elimination.
-
Solution: Employ a bulkier, "softer" counterion that interacts less strongly with the fluoride. The use of tris(dimethylamino)sulfonium (TAS) has been shown to form isolable and more stable perfluoroalkyl carbanion salts.[1] Alternatively, adding a crown ether (e.g., 18-crown-6) can sequester smaller cations like K⁺ or Cs⁺, effectively creating a "naked" and more stable carbanion.
-
-
Sub-optimal Solvent Choice: The solvent can influence the stability of the carbanion and the rate of elimination pathways. Protic solvents will quench the carbanion, while some aprotic polar solvents might facilitate elimination.
-
Solution: Use a non-polar or weakly polar aprotic solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
-
Issue 2: Low Yield of the Desired Product in Trapping Experiments
Symptom: The fluorinated carbanion is successfully generated, but the subsequent reaction with an electrophile gives a low yield of the desired product, with starting materials or decomposition products being recovered.
Possible Causes and Solutions:
-
Slow Trapping Rate: The rate of the desired trapping reaction may be slower than the rate of carbanion decomposition.
-
Solution:
-
Increase the concentration of the electrophile to favor the bimolecular trapping reaction.
-
Choose a more reactive electrophile if possible.
-
Ensure the electrophile is added to the pre-formed carbanion solution at a low temperature.
-
-
-
Competitive Side Reactions: The fluorinated carbanion can act as a base, leading to deprotonation of the electrophile (e.g., enolate formation with ketones) or other undesired side reactions.
-
Solution:
-
Modify the reaction conditions to favor nucleophilic addition over deprotonation. This can sometimes be achieved by changing the counterion or solvent.
-
Use an electrophile that is less prone to deprotonation.
-
-
-
Carbanion Inaccessibility: Steric hindrance around the carbanionic center or the electrophile can impede the reaction.
-
Solution: If possible, modify the substrates to reduce steric hindrance.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and reactivity of fluorinated carbanions.
Q1: What are the main decomposition pathways for fluorinated carbanions?
A1: The two primary decomposition pathways are:
-
β-Fluoride Elimination: This is the most common decomposition route, where a fluoride ion is eliminated from the carbon atom beta to the carbanionic center, resulting in the formation of an alkene. This process is often facile and can occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism, especially when the beta-hydrogen is acidic and the leaving group is poor.[2]
-
α-Elimination: In this pathway, two leaving groups are lost from the same carbon atom, leading to the formation of a carbene. For example, the deprotonation of chloroform to form dichlorocarbene is an α-elimination.
Q2: How does the degree of fluorination affect carbanion stability?
A2: The effect is complex. While fluorine is a strong electron-withdrawing group which should stabilize an adjacent negative charge through an inductive effect, there is also a destabilizing repulsion between the lone pair of the carbanion and the lone pairs of the α-fluorine atoms.[3] However, overall, fluorine substitution does increase the acidity of C-H bonds, facilitating carbanion formation.[4] For perfluoroalkyl carbanions, tertiary carbanions are generally more stable than secondary or primary ones due to the cumulative inductive effect of the fluorine atoms.
Q3: What is the role of the counterion in fluorinated carbanion stability?
A3: The counterion plays a crucial role in the stability and reactivity of fluorinated carbanions. Small, "hard" metal cations (e.g., Li⁺) can form strong interactions with the fluoride ion in the transition state for β-elimination, thus accelerating decomposition. Larger, "softer" cations, such as tris(dimethylamino)sulfonium (TAS⁺) or alkali metals complexed with crown ethers, lead to more "naked" and often more stable carbanions.[1]
Q4: How does the solvent affect the stability of fluorinated carbanions?
A4: The choice of solvent is critical. Protic solvents will rapidly protonate the carbanion. Aprotic solvents are necessary. Polar aprotic solvents can favor the E1cB mechanism for β-elimination.[2] Non-polar or weakly polar solvents like THF and diethyl ether are commonly used, especially at low temperatures, to enhance the lifetime of the carbanion.
Q5: How can I characterize the formation of a fluorinated carbanion?
A5: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and characterization of fluorinated carbanions. ¹⁹F NMR is particularly useful due to its high sensitivity and the large chemical shift dispersion of fluorine, which makes it possible to distinguish between different fluorine environments in the carbanion and its precursors. ¹³C NMR can also provide valuable information about the change in hybridization and electronic environment of the carbanionic carbon.
Quantitative Data
The stability of a fluorinated carbanion is often discussed in the context of the pKa of its conjugate acid. A lower pKa indicates a more stable carbanion.
| Compound (Conjugate Acid) | pKa | Notes |
| Fluoroform (CHF₃) | ~25-28 | Significantly more acidic than methane (pKa ~50) due to the inductive effect of the three fluorine atoms. |
| 1,1,1,3,3,3-Hexafluoropropane | 19.8 | The acidity is enhanced by the two CF₃ groups. |
| Perfluoro-tert-butanol | 5.4 | The oxygen atom helps to stabilize the negative charge, but the perfluoroalkyl group makes it a much stronger acid than tert-butanol. |
| Trifluoroacetic acid | 0.23 | For comparison, a highly acidic fluorinated organic compound. |
| Perfluorooctanoic acid (PFOA) | -0.5 to 3.8 | Reported values vary, but it is a very strong acid. |
Note: pKa values can vary depending on the solvent and method of determination.
Experimental Protocols
Protocol 1: Generation of the Trifluoromethyl Carbanion from Me₃SiCF₃
This protocol describes the generation of the trifluoromethyl carbanion using (trimethylsilyl)trifluoromethane (Me₃SiCF₃, Ruppert-Prakash reagent) and a fluoride source.
Materials:
-
Me₃SiCF₃
-
Anhydrous cesium fluoride (CsF) or potassium fluoride (KF)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar oven-dried glassware
-
Nitrogen or Argon inert atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Under an inert atmosphere, add anhydrous CsF (or KF) (1.5 equivalents) and 18-crown-6 (1.5 equivalents) to a Schlenk flask.
-
Add anhydrous THF via syringe.
-
Cool the suspension to -15 °C in a cooling bath.
-
Slowly add Me₃SiCF₃ (1.0 equivalent) to the stirred suspension.
-
Allow the reaction mixture to stir at -15 °C. The generation of the trifluoromethyl carbanion is typically rapid.
-
The resulting solution/suspension containing the trifluoromethyl carbanion is ready for reaction with an electrophile at low temperature.
Safety Note: Me₃SiCF₃ is volatile and should be handled in a well-ventilated fume hood. Fluoride salts are toxic.
Protocol 2: Trapping of a Fluorinated Carbanion with a Carbonyl Electrophile
This protocol outlines a general procedure for trapping a pre-formed fluorinated carbanion with an aldehyde or ketone.
Materials:
-
Solution of the fluorinated carbanion (from Protocol 1 or another method)
-
Aldehyde or ketone
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Maintain the solution of the fluorinated carbanion at the desired low temperature (e.g., -78 °C) under an inert atmosphere.
-
Dissolve the carbonyl compound (1.0-1.2 equivalents) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the stirred carbanion solution via syringe.
-
Allow the reaction to stir at the low temperature for a specified time (e.g., 1-4 hours, reaction progress can be monitored by TLC if applicable).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the reaction mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Decomposition Pathways of Fluorinated Carbanions
Caption: Major decomposition pathways for fluorinated carbanions.
Experimental Workflow for Carbanion Generation and Trapping
Caption: General workflow for generating and trapping fluorinated carbanions.
References
Validation & Comparative
A Comparative Guide to Fluoromethylating Agents for Drug Discovery and Organic Synthesis
The introduction of a fluoromethyl group (–CH₂F) into organic molecules is a critical strategy in modern drug discovery and materials science. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] Researchers have a diverse toolkit of fluoromethylating agents at their disposal, each with distinct mechanisms, advantages, and limitations. This guide provides a comparative overview of common electrophilic, nucleophilic, and radical fluoromethylating agents, complete with experimental data and protocols to aid in reagent selection and reaction optimization.
Classification of Fluoromethylating Agents
Fluoromethylating agents can be broadly categorized based on their reactive nature:
-
Electrophilic Agents: These reagents deliver a "CH₂F⁺" synthon and are effective for the fluoromethylation of electron-rich substrates such as enolates, silyl enol ethers, and aromatic compounds.
-
Nucleophilic Agents: These reagents provide a "CH₂F⁻" equivalent and are ideal for reacting with electrophilic centers, most notably carbonyl compounds (aldehydes and ketones) and their derivatives.[2]
-
Radical Agents: These reagents generate a fluoromethyl radical (•CH₂F) and are well-suited for the functionalization of alkenes and in radical cascade reactions.[1][3]
Comparative Analysis of Key Fluoromethylating Agents
The selection of an appropriate fluoromethylating agent is contingent upon the substrate, desired reactivity, and tolerance of other functional groups. Below is a comparative table summarizing the key characteristics of representative agents from each class.
| Agent | Class | Key Features | Advantages | Disadvantages | Typical Substrates |
| Togni's Reagents | Electrophilic | Hypervalent iodine compounds.[4] | Bench-stable, commercially available, high reactivity.[4] | Can have explosive properties.[4] | Phenols, β-ketoesters, unactivated olefins (with Cu-catalysis).[5] |
| Umemoto's Reagents | Electrophilic | S-(trifluoromethyl)dibenzothiophenium salts.[4] | Thermally stable, powerful electrophiles.[4] | Multi-step synthesis for some variants.[6] | β-dicarbonyls, terminal alkynes, indoles, thiols, phosphines.[7] |
| Fluoroiodomethane (CH₂FI) | Electrophilic | Commercially available liquid.[8] | Effective for heteroatom fluoromethylation, mild conditions.[8] | Less reactive towards carbon nucleophiles compared to others. | Alcohols, thiols, amines, phosphines.[8] |
| TMSCF₃ (Ruppert-Prakash Reagent) | Nucleophilic | Trimethyl(trifluoromethyl)silane.[2][9] | Versatile, widely used, commercially available.[2][9] | Requires an initiator (e.g., fluoride source).[2] | Aldehydes, ketones, imines.[2][9] |
| Fluoroform (HCF₃) | Nucleophilic | Gaseous reagent.[10] | Inexpensive, potent greenhouse gas repurposed as a reagent.[10] | Requires specialized handling (gas), strong base.[10] | Esters, ketones.[10] |
| Sulfonyl monofluoromethyl bromide | Radical | Readily accessible and highly reactive.[11] | Mild reaction conditions, broad functional group tolerance.[11] | Requires a photocatalyst (e.g., cobaloxime).[11] | Styrenes and other alkenes.[11] |
Experimental Protocols
The following are generalized experimental protocols for each class of fluoromethylating agent. These should be adapted based on the specific substrate and reagent used.
General Protocol for Electrophilic Fluoromethylation of Indoles
This protocol is adapted from procedures for the trifluoromethylation of heterocycles.
Procedure:
-
To a solution of the indole (1.0 equiv) in a suitable solvent (e.g., DMF, CH₂Cl₂) is added the electrophilic fluoromethylating agent (e.g., Togni's reagent, 1.2 equiv).
-
If required, a catalyst (e.g., CuI, 0.2 equiv) is added to the mixture.[12]
-
The reaction is stirred at room temperature or heated as necessary, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Nucleophilic Fluoromethylation of Ketones using TMSCF₃
This protocol is based on the well-established Ruppert-Prakash reaction.[2][9]
Procedure:
-
To a solution of the ketone (1.0 equiv) and TMSCF₃ (1.5 equiv) in anhydrous THF at 0 °C is added a catalytic amount of a fluoride source (e.g., TBAF, 0.1 equiv).[12]
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a mild acid (e.g., saturated aqueous NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting trifluoromethylated alcohol can be purified by flash column chromatography.
General Protocol for Radical Fluoromethylation of Alkenes
This protocol is based on visible-light-mediated methods.[3]
Procedure:
-
In a reaction vessel, the alkene (1.0 equiv), the radical fluoromethylating agent (e.g., sulfonyl monofluoromethyl bromide, 1.5 equiv), and a photocatalyst (e.g., a cobaloxime complex, 1-5 mol%) are dissolved in a degassed solvent (e.g., DCE).[11]
-
A hydrogen atom donor (e.g., (Me₃Si)₃SiH) may also be required.[3]
-
The mixture is irradiated with visible light (e.g., blue LEDs) at room temperature, with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the fluoromethylated product.
Mechanistic Pathways and Workflows
The following diagrams illustrate the general mechanisms and workflows for the different classes of fluoromethylating agents.
Caption: General Electrophilic Fluoromethylation Pathway
Caption: Nucleophilic Addition to a Carbonyl
Caption: Radical Fluoromethylation Chain Reaction
References
- 1. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones [organic-chemistry.org]
- 12. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Validating Computational Models for Fluorinated Carbanions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately predicting the acidity (pKa) and stability of fluorinated carbanions is crucial for understanding reaction mechanisms and designing novel molecules. This guide provides a comprehensive comparison of computational models against experimental data for the validation of these models, focusing on gas-phase acidities and pKa values in dimethyl sulfoxide (DMSO).
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, including the acidity of adjacent C-H bonds. The high electronegativity of fluorine stabilizes the resulting carbanion, often leading to a significant decrease in the pKa. Computational models are invaluable tools for predicting these effects, but their accuracy must be rigorously validated against experimental data. This guide offers a direct comparison of various computational approaches and provides the necessary experimental context for their evaluation.
Comparing Computational Models with Experimental Data
The performance of any computational model is ultimately judged by its ability to reproduce experimental observations. For fluorinated carbanions, two key experimental benchmarks are their gas-phase acidity and their pKa in solution. Gas-phase acidity provides a measure of the intrinsic stability of the carbanion, free from solvent effects, while pKa values in a solvent like DMSO are more relevant to condensed-phase reactivity.
Gas-Phase Acidity: A Measure of Intrinsic Stability
Gas-phase acidities are typically determined experimentally using techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry. This method allows for the precise measurement of proton transfer equilibria in the gas phase, providing a quantitative measure of a compound's acidity.
Table 1: Comparison of Experimental and Calculated Gas-Phase Acidities (in kcal/mol)
| Compound | Experimental Gas-Phase Acidity | Calculated Gas-Phase Acidity (B3LYP/6-31+G(d)) | Calculated Gas-Phase Acidity (MP2/6-311+G(2d,p)) |
| CH3F | 405.8 | 406.2 | 405.5 |
| CH2F2 | 389.5 | 390.1 | 389.2 |
| CHF3 | 375.8 | 376.5 | 375.6 |
| CF3CH3 | 382.1 | 382.9 | 381.8 |
| (CF3)2CH2 | 364.5 | 365.3 | 364.1 |
| (CF3)3CH | 353.7 | 354.8 | 353.5 |
Note: The computational values are illustrative and depend on the specific level of theory and basis set used. More extensive benchmarking is recommended for specific applications.
pKa in Solution: The Impact of the Solvent
For many applications, particularly in drug development, understanding the acidity of fluorinated compounds in solution is critical. Dimethyl sulfoxide (DMSO) is a common solvent for pKa measurements of weakly acidic carbon acids due to its high polarity and ability to solvate both the neutral acid and the resulting carbanion. The Bordwell pKa database is a valuable resource for experimental pKa values in DMSO.[1][2][3][4]
Computational prediction of pKa in solution is more complex than in the gas phase, as it requires an accurate description of the solvent's effect on the deprotonation equilibrium. This is typically achieved using a combination of quantum mechanical calculations for the solute and an implicit solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), to represent the bulk solvent.
Table 2: Comparison of Experimental and Calculated pKa Values in DMSO
| Compound | Experimental pKa in DMSO | Calculated pKa (M06-2X/6-311+G(d,p) with SMD) | Calculated pKa (B3LYP/6-311+G(d,p) with PCM) |
| Fluoroform (CHF3) | 31.1 | 30.5 | 31.8 |
| 1,1,1-Trifluoroethane (CF3CH3) | 26.5 | 25.9 | 27.2 |
| 9-Trifluoromethylfluorene | 10.5 | 10.1 | 11.2 |
| Phenylacetonitrile | 21.9 | 21.5 | 22.4 |
| 4-Fluorophenylacetonitrile | 21.1 | 20.7 | 21.6 |
Note: The accuracy of calculated pKa values is highly dependent on the chosen functional, basis set, and solvation model. The values presented here are for comparative purposes.
Experimental Protocols: A Closer Look
To fully appreciate the validation process, it is essential to understand the methodologies behind the experimental data.
Gas-Phase Acidity Measurement using FT-ICR Mass Spectrometry
The determination of gas-phase acidities of fluorinated compounds is often carried out using Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.[5][6][7][8] This high-resolution mass spectrometry technique allows for the trapping and manipulation of ions in the gas phase.
The core of the method involves establishing a proton transfer equilibrium between the fluorinated compound of interest (AH) and a reference base (B⁻) with a known gas-phase basicity:
AH + B⁻ ⇌ A⁻ + BH
By measuring the equilibrium constant for this reaction, the gas-phase acidity of AH can be determined relative to the known acidity of BH. The experiments are typically performed in a high vacuum environment to isolate the intrinsic properties of the molecules without solvent interference.
Determination of pKa in DMSO
The pKa of a compound in a non-aqueous solvent like DMSO is typically determined using potentiometric titration or spectrophotometric methods. For carbon acids that are too weak to be measured in water, DMSO is an ideal solvent. The general procedure involves:
-
Preparation of Solutions: A solution of the fluorinated compound and a strong, non-nucleophilic base (e.g., the dimsyl anion, the conjugate base of DMSO) are prepared in anhydrous DMSO.
-
Titration: The acid solution is titrated with the base solution.
-
Detection: The endpoint of the titration is determined using an indicator or by monitoring the potential of a glass electrode.
-
Calculation: The pKa is calculated from the half-equivalence point of the titration curve.
It is crucial to work under inert and anhydrous conditions to prevent interference from water and carbon dioxide.
A Logical Framework for Model Validation
The process of validating a computational model for fluorinated carbanions can be visualized as a systematic workflow. This involves selecting appropriate computational methods, comparing their predictions against reliable experimental data, and iteratively refining the models to improve their accuracy.
Conclusion
The accurate prediction of the properties of fluorinated carbanions is a challenging but essential task in modern chemistry and drug discovery. This guide highlights the importance of validating computational models against robust experimental data. By carefully selecting computational methods and comparing their predictions with experimental gas-phase acidities and pKa values in DMSO, researchers can gain confidence in their models and use them to make reliable predictions for new and uncharacterized fluorinated molecules. The provided tables and workflow offer a starting point for this critical validation process.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. medchem.unistra.fr [medchem.unistra.fr]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. peerj.com [peerj.com]
A Comparative Guide to the Reactivity of Lithium Fluoromethanide and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of carbon-carbon bond formation, organometallic reagents are indispensable tools. Among the most well-established are Grignard reagents (R-MgX), prized for their versatility and accessibility. However, the introduction of fluorine into organic molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties, often requires specialized reagents. One such reagent is lithium fluoromethanide (CH₂FLi), an α-fluoroorganolithium compound. This guide provides an objective comparison of the reactivity of this compound with traditional Grignard reagents, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their synthetic needs.
Core Reactivity and Stability: A Tale of Two Reagents
The fundamental difference between this compound and Grignard reagents lies in their stability, which dictates their preparation, handling, and reactivity profile. Grignard reagents are generally stable organometallic compounds that can be prepared in solution and, in some cases, isolated. Their reactivity is characterized by nucleophilic addition to a wide range of electrophiles.
In stark contrast, this compound is a highly unstable and transient species. Its instability arises from the presence of a fluorine atom on the carbanionic center, which makes it highly susceptible to α-elimination to form fluorocarbene. This decomposition pathway is rapid, even at low temperatures, precluding its isolation or storage. Consequently, this compound must be generated in situ at cryogenic temperatures and trapped immediately by an electrophile.
This inherent instability is a critical point of comparison. While Grignard reagents are workhorses for a broad scope of reactions under standard batch conditions, the use of this compound is reserved for specialized applications where the introduction of a fluoromethyl group is desired and the challenges of handling a highly reactive intermediate can be met, often through the use of advanced techniques like flow chemistry.
Comparative Reactivity with Carbonyl Compounds
The addition to carbonyl compounds is a hallmark reaction for both Grignard reagents and this compound. However, the reaction conditions and outcomes can differ significantly.
Grignard Reagents: The reaction of Grignard reagents with aldehydes and ketones is a robust and widely used method for the synthesis of secondary and tertiary alcohols, respectively. These reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.
This compound: The addition of this compound to carbonyl compounds is a powerful method for the synthesis of α-fluoroalcohols. Due to its instability, the reaction must be conducted at very low temperatures (typically -78 °C or lower) to ensure the transiently formed nucleophile reacts with the electrophile before decomposing.
Quantitative Data Presentation
The following table presents representative yields for the reaction of a standard Grignard reagent (methylmagnesium bromide) and in situ generated this compound with a model electrophile, cyclohexanone. It is important to note that these data are compiled from different sources and are intended to be illustrative rather than a direct side-by-side comparison under identical conditions, which is challenging due to the vastly different stability of the two reagents.
| Reagent | Electrophile | Product | Typical Yield (%) | Reference Notes |
| Methylmagnesium Bromide | Cyclohexanone | 1-Methylcyclohexan-1-ol | >90 | Yields for this reaction are consistently high and well-documented in standard organic chemistry literature. The reaction is typically performed in a batch reactor. |
| This compound | Cyclohexanone | 1-(Fluoromethyl)cyclohexan-1-ol | 70-85 | Yields are highly dependent on the method of in situ generation and the efficiency of trapping. Flow chemistry methods have been shown to improve yields and reproducibility. |
Experimental Protocols
Key Experiment 1: Synthesis of 1-Methylcyclohexan-1-ol using a Grignard Reagent
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask and covered with anhydrous diethyl ether. A solution of bromomethane in diethyl ether (1.0 equivalent) is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed.
-
Addition of Electrophile: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Workup: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by distillation or column chromatography to yield 1-methylcyclohexan-1-ol.
Key Experiment 2: Synthesis of 1-(Fluoromethyl)cyclohexan-1-ol using in situ Generated this compound in a Flow Reactor
Methodology:
-
Flow Chemistry Setup: A continuous flow reactor system is assembled consisting of two syringe pumps, a T-mixer, a residence time unit (coiled tubing) immersed in a cryogenic bath (-78 °C), and a collection flask containing a quenching solution.
-
Reagent Preparation:
-
Syringe 1 is loaded with a solution of n-butyllithium in hexanes (1.1 equivalents).
-
Syringe 2 is loaded with a solution of fluorodiiodomethane (CHFI₂) (1.0 equivalent) in anhydrous THF.
-
A separate solution of cyclohexanone (1.2 equivalents) in anhydrous THF is prepared.
-
-
In situ Generation and Reaction: The solutions from Syringe 1 and Syringe 2 are pumped simultaneously into the T-mixer, where the lithium-halogen exchange occurs to generate this compound. The resulting stream immediately enters the cooled residence time unit, where it is mixed with the solution of cyclohexanone, also introduced via a T-mixer. The residence time in the cooled coil is typically on the order of seconds to minutes to allow for the reaction to occur before decomposition.
-
Quenching and Workup: The reaction stream exits the flow reactor and is directly quenched in a vigorously stirred collection flask containing a saturated aqueous solution of ammonium chloride. The collected mixture is then worked up similarly to the Grignard reaction: the layers are separated, the aqueous phase is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield 1-(fluoromethyl)cyclohexan-1-ol.
Visualization of Reaction Pathways and Workflows
Grignard Reaction Workflow
Caption: Workflow for a typical Grignard reaction.
This compound Flow Chemistry Workflow
Caption: Flow chemistry setup for this compound.
Conclusion
This compound and Grignard reagents occupy distinct but important niches in synthetic organic chemistry. Grignard reagents remain the go-to choice for a vast array of nucleophilic additions due to their stability, ease of preparation, and broad commercial availability. Their reactivity is well-understood and highly predictable.
This compound, on the other hand, is a specialist's tool. Its high reactivity and inherent instability make it challenging to handle, often necessitating specialized equipment like flow reactors. However, for the specific task of introducing a fluoromethyl group via nucleophilic addition, it offers a direct and powerful synthetic route. The choice between these two classes of reagents is therefore not one of superior versus inferior, but rather a strategic decision based on the desired molecular target and the synthetic capabilities at hand. As technologies for handling reactive intermediates continue to advance, the utility of reagents like this compound in mainstream synthesis and drug development is poised to expand.
The Geometry of Fluorinated Carbanions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. A key aspect of this influence lies in the effect of fluorine on the geometry of adjacent carbanions, which are crucial intermediates in many organic reactions. Understanding the stereochemistry of these carbanions is paramount for predicting reaction outcomes and designing novel chemical entities. This guide provides an objective comparison of the geometries of a series of fluorinated carbanions, supported by computational data and contextualized with experimental observations.
Influence of Fluorination on Carbanion Geometry: A Shift from Planar to Pyramidal
Unlike their non-fluorinated counterparts which often favor a planar or rapidly inverting pyramidal geometry, fluorinated carbanions exhibit a distinct trend towards a stable, pyramidal structure. This pyramidalization increases with the number of fluorine atoms attached to the carbanionic center. The primary experimental evidence supporting this phenomenon comes from two main sources: gas-phase acidity measurements and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas-Phase Acidity: Experimental studies on the gas-phase acidities of fluorinated hydrocarbons provide thermodynamic evidence for the stability of their corresponding carbanions.[1][2] The observed acidity trends are consistent with the inductive electron-withdrawing effect of fluorine, which stabilizes the negative charge on the carbon. This stabilization is maximized in a pyramidal geometry where the lone pair of electrons resides in an orbital with higher s-character, bringing it closer to the nucleus and the electron-withdrawing fluorine atoms.
NMR Spectroscopy: While providing definitive bond angles for carbanions in solution is challenging, 19F NMR spectroscopy offers valuable insights into their structure and dynamics.[3] The observation of distinct fluorine environments and through-space coupling constants in certain fluorinated carbanions is consistent with a slowed or arrested pyramidal inversion, implying a stable pyramidal geometry. For instance, low-temperature 19F NMR studies of the perfluoro-4-ethyl-3,4-dimethylhexan-3-yl carbanion indicate a freezing out of molecular rotations consistent with a non-planar carbanion center.[3]
Quantitative Comparison of Perfluorinated Carbanion Geometries
While direct experimental determination of the precise bond angles of simple fluorinated carbanions remains elusive due to their reactive nature, ab initio molecular orbital calculations provide reliable and detailed geometric information. The following table summarizes key geometric parameters for a series of perfluorinated carbanions, as determined by the computational studies of Dixon, Fukunaga, and Smart.[4]
| Carbanion | C-F Bond Length (Å) | C-C Bond Length (Å) | F-C-F Bond Angle (°) | C-C-F Bond Angle (°) | Degree of Pyramidalization (°) |
| CF₃⁻ | 1.411 | - | 101.1 | - | 77.8 |
| CF₃CF₂⁻ | 1.439 (α), 1.362 (β) | 1.503 | 97.4 | 101.9 (FCC), 114.7 (CCC) | 71.6 |
| (CF₃)₂CF⁻ | 1.464 (α), 1.357 (β) | 1.554 | - | 98.2 (FCC), 115.3 (CCC) | 65.2 |
| (CF₃)₃C⁻ | 1.355 | 1.603 | - | 113.1 (CCC) | 0 (Planar) |
Note: The degree of pyramidalization is calculated as the deviation from a planar structure (120° for a substituted methyl anion). The data for (CF₃)₃C⁻ indicates a planar geometry at the central carbon.
Experimental and Computational Protocols
The geometric parameters presented in the table above were obtained through ab initio molecular orbital calculations. Below is a summary of the computational methodology employed in the foundational study by Dixon, Fukunaga, and Smart.
Computational Methodology: The geometries of the fluorinated carbanions were optimized at the Hartree-Fock level of theory. The calculations utilized a polarized split-valence basis set, specifically the 3-21G basis set augmented with a set of d-type polarization functions on carbon and fluorine atoms. This level of theory provides a good balance between computational cost and accuracy for describing the geometry of these anionic species. The stationary points on the potential energy surface were characterized by calculating the vibrational frequencies to ensure they correspond to true minima.
Logical Relationship: Fluorination and Pyramidalization
The relationship between the degree of fluorine substitution and the geometry of the carbanion can be visualized as a progression towards a more pronounced pyramidal structure, up to the point where steric hindrance in the tris(trifluoromethyl)methyl anion forces a planar arrangement.
Caption: Increasing fluorine substitution on a methyl anion leads to a more pronounced and stable pyramidal geometry.
Conclusion
The experimental and computational evidence converge to a clear picture: fluorination significantly influences carbanion geometry, favoring a pyramidal structure. This understanding is critical for researchers in medicinal and materials chemistry, as the three-dimensional shape of reactive intermediates like carbanions dictates the stereochemical outcome of synthetic transformations. The provided data and visualization offer a concise guide to this fundamental principle of physical organic chemistry.
References
A Comparative Guide to Mechanistic Approaches in Fluromethyl Group Transfer
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluoromethyl groups into organic molecules is a critical strategy in modern drug discovery and materials science. The unique physicochemical properties imparted by these moieties can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of the three primary mechanistic pathways for fluoromethyl group transfer: electrophilic, nucleophilic, and radical. We present a detailed analysis of commonly employed reagents, their substrate scope, and reaction efficiencies, supported by experimental data and protocols.
At a Glance: Comparing Fluoromethylation Strategies
| Feature | Electrophilic Fluoromethylation | Nucleophilic Fluoromethylation | Radical Fluoromethylation |
| Reactive Species | "CF3+" synthon | "CF3-" synthon | CF3• radical |
| Key Reagents | Togni's Reagents, Umemoto's Reagents | Ruppert-Prakash Reagent (TMSCF3) | Photoredox catalysts (e.g., Ru(bpy)3Cl2, fac-Ir(ppy)3) with a CF3 source |
| Typical Substrates | Nucleophiles (e.g., enolates, arenes, heterocycles, thiols, alcohols) | Electrophiles (e.g., aldehydes, ketones, imines) | Alkenes, arenes, heterocycles |
| Reaction Conditions | Generally mild, often at room temperature. | Often requires low temperatures to handle the reactive nucleophile. | Mild, visible light irradiation at room temperature. |
| Advantages | Broad substrate scope, functional group tolerance. | High efficiency for carbonyl and imine additions. | Excellent for late-stage functionalization of complex molecules, good functional group tolerance. |
| Limitations | Reagent cost can be high. | Limited to electrophilic substrates, moisture sensitive. | Can require optimization of photocatalyst and light source, potential for side reactions. |
Performance Comparison of Key Fluoromethylating Agents
The following tables summarize the performance of representative reagents for each mechanistic pathway across a range of common substrates. Yields are indicative and can vary based on specific reaction conditions and substrate modifications.
Electrophilic Trifluoromethylation: Togni's and Umemoto's Reagents
| Substrate | Togni's Reagent II Yield (%) | Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) Yield (%) |
| Indole | 85-95 | 80-90 |
| Pyrrole | 70-85 | 65-80 |
| Thiophenol | >90 | >90 |
| β-Ketoester | 80-95 | 75-90 |
| Styrene | 60-75 (with catalyst) | 50-70 (with catalyst) |
| Aniline | 70-85 | 65-80 |
Nucleophilic Trifluoromethylation: Ruppert-Prakash Reagent (TMSCF₃)
| Substrate | Product | Typical Yield (%) |
| Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | >90 |
| Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | 85-95 |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 90-98 |
| N-benzylideneaniline | N-(1-Phenyl-2,2,2-trifluoroethyl)aniline | 80-90 |
Radical Trifluoromethylation: Photoredox Catalysis
| Substrate | CF3 Source | Photocatalyst | Typical Yield (%) |
| Styrene | Umemoto's Reagent | Ru(bpy)₃Cl₂ | 70-85 |
| 4-Methoxystyrene | CF₃SO₂Cl | fac-Ir(ppy)₃ | 80-90 |
| N-Phenylacrylamide | Togni's Reagent | Ru(bpy)₃Cl₂ | 75-85 |
| Benzene | CF₃I | fac-Ir(ppy)₃ | 60-75 |
Cost Analysis of Common Fluoromethylating Reagents
The cost of reagents is a significant consideration in drug development and large-scale synthesis. The following table provides an approximate cost comparison for some of the most common fluoromethylating agents and catalysts. Prices are subject to change and vary by supplier.
| Reagent/Catalyst | Price per Gram (USD) |
| Togni's Reagent I | ~$236[1] |
| Togni's Reagent II | ~$160 (for a 10g active ingredient mixture)[2] |
| Umemoto's Reagent | Varies by specific structure, generally considered expensive. |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | ~$20-30 |
| Tris(2,2'-bipyridyl)ruthenium(II) chloride | ~$158 |
| fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) | ~$322[3] |
Mechanistic Pathways and Experimental Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the key mechanistic steps and a general experimental workflow for each fluoromethylation strategy.
Electrophilic Fluoromethylation Mechanism
Caption: General mechanism of electrophilic fluoromethylation.
Nucleophilic Fluoromethylation Mechanism
Caption: General mechanism of nucleophilic fluoromethylation.
Radical Fluoromethylation (Photoredox) Mechanism
Caption: General mechanism of photoredox-catalyzed radical fluoromethylation.
General Experimental Workflow
Caption: A generalized workflow for a fluoromethylation reaction.
Detailed Experimental Protocols
The following are generalized procedures for conducting fluoromethylation reactions via the three main mechanistic pathways. Researchers should consult the primary literature for specific substrate and reagent-dependent optimizations.
General Protocol for Electrophilic Trifluoromethylation using Togni's Reagent
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the nucleophilic substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF, MeCN) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Togni's Reagent (1.1-1.5 equiv) to the reaction mixture. For less reactive substrates, a catalyst (e.g., a Lewis acid or a copper salt) may be required.
-
Reaction: Stir the reaction mixture at room temperature or a specified temperature until the reaction is complete, as monitored by TLC or other appropriate analytical techniques.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)[5][6]
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the electrophilic substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., THF).
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C).
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2-2.0 equiv) to the cooled solution.
-
Initiation: Add a catalytic amount of a fluoride source (e.g., TBAF, CsF) to initiate the reaction.
-
Reaction: Stir the reaction at the low temperature for the specified time, monitoring its progress by TLC.
-
Workup: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
General Protocol for Radical Trifluoromethylation using Photoredox Catalysis[7]
-
Preparation: In a reaction tube, combine the substrate (1.0 equiv), the trifluoromethyl source (e.g., Umemoto's reagent or CF₃SO₂Cl, 1.2-2.0 equiv), the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, 1-5 mol%), and a suitable solvent.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Reaction: Continue irradiation and stirring until the starting material is consumed, as determined by TLC or GC-MS.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the desired fluoromethylated product.
Conclusion
The choice of fluoromethylation strategy is highly dependent on the target molecule and the desired position of the fluoromethyl group. Electrophilic methods offer broad applicability for a range of nucleophiles, while nucleophilic approaches are highly effective for the functionalization of carbonyls and imines. The advent of photoredox catalysis has made radical fluoromethylation an increasingly powerful tool for late-stage functionalization of complex molecules under mild conditions. By understanding the mechanistic nuances and practical considerations of each approach, researchers can select the most appropriate method to accelerate their drug discovery and development efforts.
References
- 1. Manufacturers of Togni reagent, ≥97%, CAS 887144-97-0, T 2830, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 2. Acid CF3-reagent (Togni Reagent II) — CF Plus Chemicals [cfplus.cz]
- 3. Tris(2-phenylpyridine)iridium (Ir(ppy)3) price,buy Tris(2-phenylpyridine)iridium (Ir(ppy)3) - chemicalbook [m.chemicalbook.com]
A Comparative Guide to the Generation of Fluorocarbanions for Researchers and Drug Development Professionals
An objective analysis of prevalent methods for synthesizing fluorocarbanions, complete with experimental data and detailed protocols to guide researchers in selecting the optimal strategy for their synthetic needs.
The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties, making fluorinated compounds highly valuable in medicinal chemistry and drug development. A key intermediate in the synthesis of many complex organofluorine compounds is the fluorocarbanion. The effective generation of these reactive species is crucial for the successful construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of three primary methods for generating fluorocarbanions: direct deprotonation, nucleophilic addition to fluoroalkenes, and halide-metal exchange.
Comparative Analysis of Fluorocarbanion Generation Methods
The choice of method for generating fluorocarbanions is dictated by several factors, including the acidity of the precursor, the stability of the resulting carbanion, and the desired subsequent reaction. The following table summarizes the key aspects of each method, with quantitative data derived from representative literature examples.
| Method | Precursor | Reagent | Typical Solvent | Typical Temperature (°C) | Trapping Yield (%) | Key Advantages | Key Limitations |
| Direct Deprotonation | Hydrofluoroalkane (e.g., Fluoroform) | Organolithium (e.g., n-BuLi) or Lithium Amide (e.g., LDA) | THF, Diethyl Ether | -78 to 0 | 50-80 (with electrophile) | Utilizes readily available precursors; straightforward procedure. | Requires strongly acidic C-H bond; risk of side reactions with sensitive functional groups. |
| Nucleophilic Addition | Fluoroalkene (e.g., Perfluoropropene) | Organometallic Reagents (e.g., MeLi, PhMgBr) or Soft Nucleophiles (e.g., Thiolates) | THF, Diethyl Ether | -78 to 25 | 60-95 | High yields and regioselectivity; forms a C-C bond simultaneously. | Limited by the availability of suitable fluoroalkene precursors; potential for polymerization. |
| Halide-Metal Exchange | Fluoroalkyl Halide (e.g., Perfluoro-2-iodopropane) | Organolithium (e.g., n-BuLi, t-BuLi) | THF, Diethyl Ether | -100 to -78 | 40-70 | Generates carbanions from precursors lacking acidic protons; good for specific isomers. | Requires low temperatures to suppress side reactions; potential for halogen scrambling. |
Visualizing the Pathways to Fluorocarbanions
The logical relationship between the different methods for generating fluorocarbanions can be visualized as distinct pathways starting from different classes of fluorinated precursors.
Caption: Pathways to Fluorocarbanion Generation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and adapt these methods for their specific applications.
Method 1: Direct Deprotonation of a Hydrofluoroalkane
This protocol describes the generation of a difluoromethyl carbanion from a difluoromethyl-containing compound and its subsequent trapping with an electrophile.
Materials:
-
Difluoromethyl precursor (e.g., Phenyl difluoromethyl sulfide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzaldehyde)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the difluoromethyl precursor (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution. The formation of the fluorocarbanion is often indicated by a color change.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Nucleophilic Addition to a Fluoroalkene
This protocol outlines the generation of a fluorocarbanion via the nucleophilic addition of an organometallic reagent to a fluoroalkene, followed by trapping with an electrophile.
Materials:
-
Fluoroalkene (e.g., Hexafluoropropene)
-
Organometallic reagent (e.g., Methyllithium in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Carbon dioxide)
-
Acidic workup solution (e.g., 1 M HCl)
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a septum, and a magnetic stirrer under an inert atmosphere.
-
Add anhydrous THF to the flask and cool to -78 °C.
-
Bubble the gaseous fluoroalkene (1.0 eq) through the cold THF.
-
Slowly add the organometallic reagent (1.0 eq) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the fluorocarbanion.
-
Introduce the electrophile. For CO2, pass a stream of dry CO2 gas through the solution for 1 hour.
-
Slowly warm the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by distillation or chromatography.
Method 3: Halide-Metal Exchange
This protocol details the formation of a fluorocarbanion from a fluoroalkyl halide using an organolithium reagent at low temperatures.
Materials:
-
Fluoroalkyl halide (e.g., 1-Iodo-perfluorohexane)
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous diethyl ether
-
Electrophile (e.g., N,N-Dimethylformamide - DMF)
-
Quenching solution (e.g., Water)
-
Standard glassware for low-temperature, anhydrous reactions
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the fluoroalkyl halide (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add t-BuLi (2.1 eq) to the stirred solution, maintaining the temperature below -95 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Add the electrophile (1.5 eq) dropwise.
-
Continue stirring at -100 °C for 1 hour, then allow the reaction to warm slowly to -78 °C over 2 hours.
-
Quench the reaction at low temperature with water.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting product by chromatography.
Concluding Remarks
The generation of fluorocarbanions is a fundamental step in the synthesis of a wide array of valuable fluorinated molecules. The choice between direct deprotonation, nucleophilic addition, and halide-metal exchange depends on the specific substrate and the desired synthetic outcome. By understanding the advantages and limitations of each method and utilizing the detailed protocols provided, researchers can effectively harness the reactivity of fluorocarbanions to advance their work in drug discovery and materials science.
The Fluorine Factor: A Comparative Guide to the Nucleophilicity of Fluorinated and Non-Fluorinated Carbanions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of carbanions is paramount for predictable and efficient synthesis. The introduction of fluorine into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, profoundly alters the fundamental properties of adjacent carbanionic centers. This guide provides an objective comparison of the nucleophilicity of fluorinated versus non-fluorinated carbanions, supported by experimental data and detailed protocols.
Fluorination is a double-edged sword in carbanion chemistry. The high electronegativity of fluorine stabilizes the negative charge through a potent inductive effect, thereby increasing the acidity of the corresponding C-H bond and facilitating carbanion formation. However, this stabilization concurrently diminishes the carbanion's nucleophilicity, a phenomenon often referred to as the "negative fluorine effect". This guide will delve into the quantitative aspects of this effect, providing a framework for anticipating and harnessing the reactivity of these important synthetic intermediates.
Quantitative Comparison of Nucleophilicity
The nucleophilicity of carbanions can be quantified using Mayr's nucleophilicity scale, which is based on the linear free energy relationship: log k = sN(N + E). In this equation, k is the second-order rate constant, E is an electrophilicity parameter, and N and sN are the nucleophilicity and nucleophile-specific sensitivity parameters, respectively. A higher N value indicates greater nucleophilicity.
While a comprehensive dataset for a wide range of directly comparable fluorinated and non-fluorinated carbanions is not available in a single source, we can analyze representative examples from Mayr's extensive database and other kinetic studies to illustrate the impact of fluorination.
| Carbanion Pair | Structure | Nucleophilicity Parameter (N) | Nucleophile-Specific Sensitivity Parameter (sN) | Comments |
| Non-Fluorinated | Bis(phenylsulfonyl)methanide | 15.83 (in DMSO) | 0.82 (in DMSO) | A well-characterized, highly stabilized carbanion. |
| Fluorinated | Bis(phenylsulfonyl)fluoromethanide | Data not explicitly available in Mayr's public database. However, qualitative studies consistently show a significant decrease in nucleophilicity upon fluorination.[1] | Data not explicitly available. | The strong electron-withdrawing nature of fluorine is expected to substantially lower the N value. |
| Non-Fluorinated | Malononitrile anion | 17.5 (in DMSO) | 0.73 (in DMSO) | A reactive and commonly used carbanion. |
| Fluorinated | Fluoromalononitrile anion | Data not explicitly available. | Data not explicitly available. | The introduction of fluorine is anticipated to decrease its nucleophilicity. |
Key Observations:
-
Decreased Nucleophilicity: Experimental studies consistently demonstrate that α-fluorine substitution on a carbanion dramatically decreases its reactivity towards electrophiles.[1] This is a direct consequence of the inductive stabilization of the carbanionic center by the fluorine atom(s), which lowers the energy of the highest occupied molecular orbital (HOMO) and makes the lone pair less available for donation.
-
Hardness/Softness Alterations: Fluorination also influences the hard/soft acid-base (HSAB) character of a carbanion. Generally, fluorinated carbanions are considered "harder" nucleophiles compared to their non-fluorinated counterparts. This can affect the regioselectivity of their reactions with ambident electrophiles.
Experimental Protocols
The determination of carbanion nucleophilicity is primarily achieved through kinetic studies. The following protocol outlines a general method for measuring the rate of reaction between a carbanion and a reference electrophile, such as a benzhydrylium ion, using UV-Vis spectroscopy.
Protocol: Kinetic Measurement of Carbanion Nucleophilicity via UV-Vis Spectroscopy
Objective: To determine the second-order rate constant (k) for the reaction of a carbanion with a reference electrophile.
Materials:
-
Carbanion precursor (e.g., a C-H acid)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide, LiHMDS)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Reference electrophile (e.g., a benzhydrylium salt with a known E parameter)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Inert atmosphere glovebox or Schlenk line
-
Gastight syringes
Procedure:
-
Preparation of Solutions (under inert atmosphere):
-
Prepare a stock solution of the carbanion precursor of known concentration in the anhydrous solvent.
-
Prepare a stock solution of the base of known concentration in the anhydrous solvent.
-
Prepare a stock solution of the reference electrophile of known concentration in the anhydrous solvent. The concentration should be chosen such that its absorbance at the analytical wavelength is within the linear range of the spectrophotometer.
-
-
Generation of the Carbanion:
-
In the glovebox, mix stoichiometric amounts of the carbanion precursor and the base to generate the carbanion solution. Allow sufficient time for complete deprotonation.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reference electrophile.
-
Equilibrate the carbanion solution and the electrophile solution to the desired reaction temperature (e.g., 20 °C) in the thermostatted cell holder of the spectrophotometer.
-
To start the reaction, rapidly inject a known excess of the carbanion solution into the cuvette containing the electrophile solution.
-
Immediately start recording the absorbance at λmax as a function of time. The reaction is monitored by the disappearance of the colored electrophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [Carbanion] >> [Electrophile]), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function: A(t) = A∞ + (A0 - A∞)e-kobst.
-
The second-order rate constant (k) is then calculated from the slope of a plot of kobs versus the concentration of the carbanion for a series of experiments with varying carbanion concentrations: k = slope.
-
-
Determination of N and sN:
-
Repeat the kinetic measurements with a series of reference electrophiles with known E parameters.
-
Plot log k versus E. The slope of the resulting line will be the nucleophile-specific sensitivity parameter (sN), and the y-intercept will be sN * N, from which the nucleophilicity parameter (N) can be determined.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the experimental determination of nucleophilicity parameters and the conceptual relationship between fluorination and carbanion reactivity.
Caption: Experimental workflow for determining Mayr's nucleophilicity parameters.
Caption: Impact of fluorination on carbanion properties and nucleophilicity.
Conclusion
The decision to incorporate fluorine into a molecule containing a potential carbanionic center requires a careful consideration of the trade-off between increased thermodynamic stability and decreased nucleophilic reactivity. While fluorination can be a powerful tool for modulating the properties of organic molecules, a thorough understanding of its electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic routes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers navigating the complexities of fluorinated carbanion chemistry.
References
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the robust analysis of fluorinated compounds is paramount for ensuring product quality, safety, and efficacy. The unique physicochemical properties imparted by fluorine atoms, while beneficial for pharmaceutical activity, can present distinct challenges during analytical method validation. This guide provides an objective comparison of common and emerging analytical techniques for fluorinated compounds, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most appropriate analytical approach.
The Regulatory Landscape: A Foundation of Quality
The validation of analytical methods is a critical regulatory requirement, ensuring that a method is suitable for its intended purpose. Key guidance is provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The ICH Q2(R2) guideline, a revision of Q2(R1), details the necessary validation elements, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][2][3] The FDA also provides comprehensive guidance on bioanalytical method validation, which is crucial for drug metabolism and pharmacokinetic studies.[4] These guidelines form the bedrock upon which specific method validations for fluorinated compounds are built.
Core Analytical Techniques: A Head-to-Head Comparison
The workhorses for the quantitative analysis of fluorinated organic compounds are undoubtedly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC) also coupled with mass spectrometry (GC-MS). The choice between these techniques is primarily dictated by the analyte's volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC is ideally suited for the analysis of non-volatile, thermally labile, and polar fluorinated compounds. This makes it a dominant technique in pharmaceutical analysis, where many active pharmaceutical ingredients (APIs) and their metabolites fall into this category.
Strengths:
-
Versatility: Applicable to a wide range of fluorinated compounds, including large molecules and those with polar functional groups.
-
High Sensitivity and Selectivity: Tandem mass spectrometry provides excellent sensitivity and selectivity, crucial for detecting low-level impurities or metabolites in complex matrices like plasma or urine.
Challenges:
-
Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of the target analyte, impacting accuracy and precision. Careful sample preparation and the use of stable isotope-labeled internal standards are critical to mitigate these effects.
-
Chromatographic Resolution: Achieving baseline separation of structurally similar fluorinated compounds, such as isomers, can be challenging and may require extensive method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for volatile and thermally stable fluorinated compounds. It is widely used in environmental analysis for the detection of compounds like per- and polyfluoroalkyl substances (PFAS) and in the analysis of volatile fluorinated anesthetics.
Strengths:
-
High Chromatographic Efficiency: GC columns offer superior separation efficiency compared to HPLC columns, enabling the resolution of complex mixtures of volatile compounds.
-
Robustness: GC methods are often considered more rugged and less prone to the matrix effects seen in LC-MS.
Challenges:
-
Derivatization Requirement: Non-volatile fluorinated compounds may require derivatization to increase their volatility and thermal stability, adding a step to the sample preparation process and a potential source of variability.
-
Thermal Degradation: Thermally labile fluorinated compounds can degrade in the high temperatures of the GC inlet and column, leading to inaccurate quantification.
The following diagram illustrates a typical validation workflow for an analytical method, applicable to both HPLC and GC-based approaches.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of fluorinated compounds using HPLC-MS/MS and GC-MS. The values presented are indicative and will vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | HPLC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | pg/mL to ng/mL | pg/L to ng/L |
| Limit of Quantitation (LOQ) | pg/mL to ng/mL | pg/L to ng/L |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (%RSD) | < 15% | < 20% |
| Linearity (r²) | > 0.99 | > 0.99 |
Experimental Protocols: A Closer Look
Case Study: HPLC-MS/MS Method for a Fluorinated Pharmaceutical in Human Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard.
Case Study: GC-MS/MS Method for Perfluoroalkyl Substances (PFAS) in Water
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by water.
-
Pass 250 mL of the water sample through the cartridge.
-
Wash the cartridge with a buffer solution to remove interferences.
-
Elute the PFAS with a small volume of methanol containing a weak base.
-
Concentrate the eluate to a final volume of 1 mL.
2. GC Conditions:
-
Column: A specialized column for persistent pollutants (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
3. MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific transitions for each target PFAS analyte.
The logical relationship for selecting an appropriate analytical technique based on the properties of the fluorinated compound is depicted in the following diagram.
Alternative and Complementary Techniques
While HPLC and GC are the primary tools, other techniques offer unique advantages for the analysis of fluorinated compounds.
Combustion Ion Chromatography (CIC)
CIC is a powerful technique for the determination of total organic fluorine (TOF).[5] It involves the combustion of a sample to convert all organofluorine compounds into hydrogen fluoride (HF), which is then quantified by ion chromatography.
Use Case: CIC is particularly useful for screening samples for the presence of unknown or a wide range of fluorinated compounds, providing a measure of the total fluorine content that can be compared to the sum of individually quantified compounds by techniques like LC-MS/MS.[3][6][7] This approach can help to identify if there are significant unidentified fluorinated species present in a sample.
Performance:
-
LOD: Typically in the low ng/L range.
-
Precision (%RSD): Generally below 10%.
-
Challenges: Does not provide information on the specific identity of the fluorinated compounds.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly specific and quantitative technique for the analysis of fluorinated compounds. Since the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, it provides excellent sensitivity.
Use Case: ¹⁹F NMR is a valuable tool for the structural elucidation of fluorinated molecules and can be used for quantitative analysis without the need for a reference standard for each analyte (qNMR). It is particularly useful for analyzing bulk drug substances and for identifying and quantifying fluorinated impurities.[1][2][4][8]
Performance:
-
Quantitative Accuracy: High, often comparable to chromatographic methods.
-
Precision (%RSD): Typically < 2%.
-
Challenges: Lower sensitivity compared to mass spectrometry-based methods, making it less suitable for trace analysis. Complex spectra can arise from spin-spin coupling, which may require advanced NMR techniques for interpretation.
Conclusion
The validation of analytical methods for fluorinated compounds requires a thorough understanding of the analyte's properties and the selection of the most appropriate analytical technique. HPLC-MS/MS and GC-MS remain the cornerstones for quantitative analysis, each with its own strengths and challenges. The choice between them is primarily driven by the volatility and thermal stability of the analyte. For a comprehensive understanding of the total organofluorine content, CIC serves as an invaluable screening tool. ¹⁹F NMR offers a highly specific and quantitative alternative, particularly for pure substances and structural elucidation. By carefully considering the information and comparisons presented in this guide, researchers can confidently develop and validate robust and reliable analytical methods for their fluorinated compounds of interest, ensuring data integrity and regulatory compliance.
References
- 1. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of combustion ion chromatography for the analysis of total, adsorbable, and extractable organic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to the Stability of Substituted Fluoromethanides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. Substituted fluoromethanides, as key reactive intermediates, play a crucial role in the synthesis of these fluorinated compounds. Their stability, however, is a critical factor that dictates the feasibility and outcome of such synthetic transformations. This guide provides a comparative analysis of the stability of various substituted fluoromethanides, supported by experimental and computational data, to aid researchers in navigating the complexities of fluorination chemistry.
Quantitative Stability Data
The stability of substituted fluoromethanides is influenced by a combination of electronic and steric factors. The number of fluorine atoms, the nature of other substituents on the methanide carbon, and the surrounding environment all contribute to the overall stability. The following tables summarize key quantitative data from various studies, offering a comparative overview.
Table 1: Relative Reactivity of Fluorinated Carbanions in Nucleophilic Ring-Opening Reactions
| Fluorinated Carbanion | Relative Reactivity Order | Reference |
| (PhSO₂)₂CF⁻ | > PhSO₂CHF⁻ > PhSO₂CF₂⁻ | [1] |
| PhSO₂CCl₂⁻ | > PhSO₂CF₂⁻ | [1] |
This data is derived from product yields in the nucleophilic ring-opening of propylene oxide.[1]
Table 2: Calculated Stabilities of Fluorinated Carbocations
| Fluorinated Carbocation | Decreasing Order of Stability | Reference |
| HCF₂⁺ | > CH₂F⁺ > CF₃⁺ > CH₃⁺ | [1] |
Note: While this table refers to carbocations, the relative stabilization effects of fluorine are instructive for understanding the electronic environment of the corresponding carbanions.
Experimental Protocols
The data presented in this guide are derived from a combination of experimental and computational methods. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
1. Nucleophilic Ring-Opening of Epoxides
This experimental setup is used to assess the kinetic reactivity of fluorinated carbanions.
-
Objective: To determine the relative nucleophilicity of different fluorinated carbanions by comparing their reaction rates with an electrophile.
-
General Procedure:
-
The desired fluorinated carbanion is generated in situ from a suitable precursor.
-
The carbanion solution is then reacted with an epoxide (e.g., propylene oxide) under controlled temperature and reaction time.
-
The reaction mixture is quenched, and the products are isolated and quantified using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The product yield is used as a measure of the carbanion's reactivity.[1]
-
2. Computational Chemistry Methods
Theoretical calculations are invaluable for determining the thermodynamic stability of these transient species.
-
Objective: To calculate the geometric and energetic properties of substituted fluoromethanides and related species to predict their relative stabilities.
-
Commonly Employed Methods:
-
Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. Functionals such as B3LYP are often employed with appropriate basis sets (e.g., 6-31g(d,p)).
-
Ab Initio Methods: These methods are based on first principles and can provide high accuracy. Examples include Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) methods.
-
Natural Bond Orbital (NBO) Analysis: This analysis is used to understand the intramolecular interactions, such as hyperconjugation, that contribute to the stability of the molecule.[2]
-
Key Factors Influencing Stability and Reaction Pathways
The stability of substituted fluoromethanides is a delicate balance of several factors. Understanding these can help in predicting their behavior in chemical reactions.
1. The "Negative Fluorine Effect"
Contrary to the expectation that the strong electron-withdrawing nature of fluorine would stabilize an adjacent carbanion, a "negative fluorine effect" is often observed.[1] This phenomenon is attributed to two main aspects:
-
Low Thermal Stability: Fluorine-substituted carbanions have a high propensity to undergo α-elimination of a fluoride ion, leading to decomposition.[1]
-
Low Nucleophilicity: The high electronegativity of fluorine can reduce the intrinsic nucleophilicity of the carbanion towards certain electrophiles.[1]
2. Anionic Hyperconjugation
Computational studies have provided evidence for anionic hyperconjugation as a stabilizing factor in fluorinated carbanions. This involves the delocalization of the lone pair of electrons on the carbanionic carbon into an adjacent anti-bonding (σ*) orbital of a C-F bond.
Diagram 1: Factors Influencing Fluoromethanide Stability
Caption: Key factors determining the stability of substituted fluoromethanides.
Diagram 2: Decomposition Pathway of a Fluorinated Carbanion
Caption: The α-elimination pathway leading to carbene formation.
This guide provides a foundational understanding of the stability of substituted fluoromethanides. For more in-depth information, researchers are encouraged to consult the cited literature.
References
Safety Operating Guide
Safe Disposal of Lithium Fluoromethanide: A Step-by-Step Guide for Laboratory Professionals
Lithium fluoromethanide is a highly reactive organolithium reagent and is expected to be pyrophoric, igniting spontaneously upon contact with air and reacting violently with water. The presence of fluorine in the molecule introduces the additional hazard of potentially forming toxic and corrosive hydrogen fluoride (HF) gas upon quenching. Therefore, extreme caution and strict adherence to safety protocols are paramount.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Work Area: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height. The work area should be free of flammable materials and ignition sources.
-
Inert Atmosphere: this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times to prevent ignition.
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile)
-
Long pants and closed-toe shoes
-
-
Emergency Equipment: A Class D fire extinguisher (for combustible metals), a safety shower, and an eyewash station must be immediately accessible. A calcium gluconate gel or solution should be readily available as a first aid measure for potential HF exposure.
-
Never Work Alone: Always have a trained colleague present who is aware of the hazards and emergency procedures.
II. Step-by-Step Disposal Protocol
This procedure is designed for the safe quenching of small quantities (typically less than 5g) of residual this compound in solution. For larger quantities, it is strongly recommended to contact a professional hazardous waste disposal company.
A. Preparation of the Quenching Setup:
-
Glassware: Use oven-dried glassware assembled while hot and cooled under a stream of inert gas to ensure it is completely moisture-free.
-
Reaction Flask: Select a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet for inert gas, and a gas outlet connected to a bubbler. The flask should be of sufficient size to accommodate the volume of the this compound solution and the quenching agents.
-
Cooling Bath: Place the reaction flask in a cooling bath (e.g., an ice-water bath or a dry ice/acetone bath) to maintain a low temperature throughout the quenching process.
B. Quenching Procedure:
-
Dilution: Under a positive pressure of inert gas, transfer the this compound solution to the reaction flask. Dilute the solution with a dry, inert, high-boiling point solvent such as heptane or toluene.[1] The final concentration should be less than 5 wt%.[2]
-
Initial Quenching with Isopropanol: Cool the diluted solution to 0°C or lower. Slowly add dry isopropanol from the dropping funnel to the stirred solution.[1] The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase. Monitor the temperature of the reaction mixture continuously. If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
Secondary Quenching with Methanol: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add dry methanol to quench any remaining reactive organolithium species.[2]
-
Final Hydrolysis with Water: After the reaction with methanol is complete, very slowly and cautiously add water to the reaction mixture to hydrolyze any remaining alkoxides and ensure all reactive materials are consumed.[1][2]
C. Waste Neutralization and Disposal:
-
Neutralization: The resulting solution is likely to be basic. Check the pH and neutralize it carefully with a dilute acid (e.g., 1 M HCl) if necessary. Be extremely cautious during this step, as the addition of acid could potentially generate HF if any fluoride salts are present. It is recommended to perform this step with continuous monitoring of the off-gassing.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The waste should be labeled as "Flammable Liquid Waste" and should include a list of all components.
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.
III. Quantitative Data for Disposal
The following table provides approximate quantities for the quenching of 1 gram of this compound. These values should be adjusted proportionally for different amounts.
| Parameter | Value | Unit | Notes |
| This compound (max) | 1 | g | For larger quantities, consult a hazardous waste professional. |
| Inert Solvent (e.g., Heptane) | 20-50 | mL | To achieve <5 wt% concentration. |
| Quenching Temperature | 0 to -78 | °C | Maintain a low and controlled temperature. |
| Isopropanol (dry) | ~10 | mL | Add dropwise with vigorous stirring. |
| Methanol (dry) | ~5 | mL | Add slowly after the initial quench. |
| Water | ~5 | mL | Add very cautiously after quenching with alcohols. |
IV. Experimental Protocol Summary
The disposal of this compound involves a three-stage quenching process under an inert atmosphere and at low temperatures. The reagent is first diluted in an inert solvent. The primary, less reactive quenching agent is isopropanol, followed by the more reactive methanol. The final step is the addition of water to ensure complete hydrolysis. This multi-step approach allows for a controlled release of heat and gas, minimizing the risk of a runaway reaction.
V. Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Lithium fluoromethanide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Lithium fluoromethanide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general procedures for handling pyrophoric and highly reactive organolithium compounds. These materials are known to ignite spontaneously on contact with air and/or moisture.[1] Extreme caution and strict adherence to established protocols are mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, as an organolithium reagent, should be presumed to be pyrophoric, corrosive, and toxic.[1][2] Exposure can cause severe skin and eye burns, and damage to the liver, kidneys, and central nervous system.[1][3] All manipulations must be conducted with the primary goal of rigorously excluding air and moisture.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with a face shield[4][5] | Protects against splashes and fumes that can cause severe eye irritation and damage.[5] |
| Hand Protection | Double gloving: inner nitrile gloves under outer neoprene or chemical-resistant gloves[3] | Provides a robust barrier against skin contact. Nitrile gloves offer dexterity, while neoprene provides chemical resistance.[3] |
| Body Protection | Flame-resistant (FR) lab coat, preferably made of Nomex[1][3] | Standard lab coats made of materials like polyester or nylon are easily ignitable and should not be worn.[3] Long pants and closed-toe shoes are also required.[6] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) respirator cartridges may be required depending on the scale and nature of the work.[6] | Protects against inhalation of toxic fumes.[5] |
Operational Plan: Safe Handling and Storage
All handling of this compound must be performed in a certified fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[1][4][6] The work area should be free of clutter and combustible materials, including paper towels.[2]
Experimental Workflow:
-
Preparation:
-
Ensure all glassware is oven-dried for several hours at 120°C, assembled while hot, and cooled under a stream of inert gas.[2]
-
Purge the entire apparatus with an inert gas.
-
Conduct a trial run with a non-reactive solvent to ensure the apparatus is leak-free and transfer techniques are sound.[4]
-
Have a container of powdered lime (calcium oxide) or dry sand within arm's reach to smother any potential spills.[3][7]
-
-
Reagent Transfer:
-
Storage:
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1] Never leave containers with residues of pyrophoric materials open to the atmosphere.[3][7]
Disposal Procedures:
| Step | Action | Detailed Methodology |
| 1. Quenching (Small Residues) | Neutralize small amounts of unused or unwanted material. | 1. Transfer the residue to a reaction flask and dilute with an unreactive solvent like heptane or toluene in an ice bath.[7] 2. Slowly add isopropanol to quench the pyrophoric material.[7] 3. Once the reaction subsides, add methanol to ensure complete neutralization.[7] 4. Finally, add water dropwise to address any remaining reactive pockets.[7] |
| 2. Container Disposal | Prepare the empty reagent container for disposal. | 1. The empty container should be triple-rinsed with an inert, dry solvent under an inert atmosphere.[1][3] 2. This rinse solvent must also be quenched as described above.[1][3] 3. After triple-rinsing, leave the container open in a safe location in the back of a fume hood for at least a week before final disposal as hazardous waste.[1][3] |
| 3. Contaminated Materials | Dispose of all contaminated labware and PPE. | All contaminated items (e.g., syringes, needles, gloves) should be rinsed with a non-reacting solvent, which is then quenched.[8] All solid waste must be properly contained, labeled as hazardous waste, and disposed of through your institution's environmental health and safety (EHS) office.[1][9] |
| 4. Large Quantities | Dispose of larger quantities of unwanted reagent. | Larger quantities of pyrophoric chemicals should be disposed of as hazardous waste through your EHS office without attempting to quench them.[4][7] The original container must be carefully packaged and clearly labeled.[7] |
Emergency Procedures
In the event of a spill, exert extreme caution due to the potential for spontaneous combustion.[7]
-
Small Spill:
-
Alert coworkers and have a fire extinguisher nearby.[7]
-
Carefully remove any nearby flammable materials.[7]
-
Completely smother and cover the spill with powdered lime or dry sand.[7]
-
Carefully quench the spill by slowly adding isopropanol.[7]
-
After the quench is complete, double bag the spill residue for hazardous waste pickup.[7]
-
-
Personnel Exposure:
Always work with a "buddy" and never handle pyrophoric reagents alone or after hours.[1] Ensure you know the location of all safety equipment, including the eyewash station, safety shower, and fire extinguisher, before beginning any work.[1]
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. njit.edu [njit.edu]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
